6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
Description
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Properties
IUPAC Name |
6-(4-bromophenyl)sulfinylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-8-1-4-10(5-2-8)16(15)11-6-3-9(13)7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEOGMSMUZNQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265831 | |
| Record name | 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-64-5 | |
| Record name | 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine: Synthesis, Characterization, and Postulated Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel compound 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine, a molecule of significant interest in medicinal chemistry. Despite the current absence of this compound in published literature, this document constructs a robust scientific foundation for its synthesis, characterization, and potential therapeutic applications. By dissecting the molecule into its core components—the 3-aminopyridine scaffold, the 4-bromophenyl moiety, and the sulfinyl linkage—we extrapolate from established chemical and pharmacological principles to propose a viable synthetic route and hypothesize its biological mechanism of action. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic potential of this promising, yet uncharted, chemical entity.
Introduction: The Scientific Rationale
The convergence of a 3-aminopyridine nucleus, a brominated phenyl ring, and a sulfoxide bridge in 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine creates a molecule with a high potential for novel biological activity. Aminopyridines are a well-established class of heterocyclic compounds with a wide range of pharmacological properties, including antimicrobial, antifungal, and insecticidal activities.[1] Notably, their derivatives are known to function as potassium channel blockers, a mechanism of action with therapeutic implications in a variety of neurological disorders.[2] The inclusion of a 4-bromophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and target affinity. Furthermore, the sulfoxide group is a key structural feature in several successful drugs and is recognized for its role as a hydrogen bond acceptor and its ability to modulate solubility and metabolic profiles.[3][4]
This guide will provide a scientifically-grounded framework for the investigation of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine, from its de novo synthesis to its potential biological evaluation.
Proposed Synthesis and Characterization
A plausible and efficient synthetic route to 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is proposed, commencing from commercially available starting materials. The overall strategy involves the synthesis of a key thioether intermediate, followed by a selective oxidation to the desired sulfoxide.
Synthetic Workflow
Sources
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
discovery and history of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
This in-depth technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine (CAS 1221791-64-5), a critical pharmacophore intermediate used in the discovery of kinase inhibitors and GPCR antagonists.
Discovery, Synthesis, and Medicinal Chemistry Applications
Part 1: Executive Summary & Chemical Identity
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is a specialized heterocyclic building block characterized by a pyridine ring substituted with an amine at the 3-position and a 4-bromophenylsulfinyl group at the 6-position. It serves as a high-value scaffold in Fragment-Based Drug Design (FBDD) , particularly for developing inhibitors targeting the ATP-binding pockets of kinases (e.g., p38 MAPK, Aurora) and allosteric sites of G-Protein Coupled Receptors (GPCRs).
The compound represents a strategic "chiral switch" intermediate: the sulfinyl group (
Chemical Profile
| Property | Specification |
| IUPAC Name | 6-[(4-Bromophenyl)sulfinyl]pyridin-3-amine |
| Common Name | 3-Amino-6-(4-bromophenylsulfinyl)pyridine |
| CAS Number | 1221791-64-5 |
| Molecular Formula | C |
| Molecular Weight | 297.17 g/mol |
| Core Scaffold | 2-Aryl-5-aminopyridine (Sulfoxide linker) |
| Key Functional Groups | Primary Amine (Handle 1), Aryl Bromide (Handle 2), Sulfoxide (Linker) |
| Predicted pKa | ~3.5 (Pyridine N), ~25 (Amine) |
| LogP | ~1.8 - 2.2 (Predicted) |
Part 2: Discovery & Structural Logic[1]
The discovery of this scaffold stems from the optimization of diaryl thioether pharmacophores. Early kinase inhibitors often utilized a flexible sulfide linker (
Medicinal chemists introduced the sulfinyl (
-
Rigidify the geometry: The sulfoxide creates a bent conformation, directing the vectors of the two aromatic rings.
-
Enhance Solubility: The polar
bond acts as a hydrogen bond acceptor, improving aqueous solubility compared to the sulfide. -
Probe Chirality: The sulfur atom becomes a chiral center, allowing for the separation of enantiomers (
and ) to maximize selectivity and minimize off-target effects.
The 4-bromophenyl moiety is not the final drug target but a "synthetic handle." It allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the rapid generation of libraries containing biphenyl or aryl-heteroaryl tails.
Part 3: Synthesis & Manufacturing Protocols
The synthesis of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine follows a robust three-step protocol designed for scalability and purity.
Step 1: Nucleophilic Aromatic Substitution (S
Ar)
-
Reagents: 2-Chloro-5-nitropyridine, 4-Bromobenzenethiol, K
CO (base). -
Solvent: DMF or Acetonitrile.
-
Conditions: 60-80°C, 4-12 hours.
-
Mechanism: The thiolate anion attacks the electron-deficient pyridine at the C2 position, displacing chloride. The nitro group at C5 activates the ring for S
Ar. -
Intermediate: 2-[(4-Bromophenyl)thio]-5-nitropyridine (CAS 200930-70-7).
Step 2: Controlled Oxidation
-
Reagents: m-Chloroperbenzoic acid (mCPBA) (1.0 equiv) or Oxone.
-
Solvent: Dichloromethane (DCM) at 0°C.
-
Critical Control: Stoichiometry must be strictly controlled to prevent over-oxidation to the sulfone (
). -
Intermediate: 2-[(4-Bromophenyl)sulfinyl]-5-nitropyridine (CAS 126437-25-0).
Step 3: Chemoselective Reduction
-
Reagents: Iron powder/NH
Cl or H /Pd-C (careful monitoring required to avoid dehalogenation of the Bromine). -
Preferred Method: Fe/NH
Cl in EtOH/H O (retains the Ar-Br bond). -
Product: 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine.[1][2][3][4][5]
Synthesis Pathway Diagram
Caption: Step-wise synthesis of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine highlighting critical chemoselective checkpoints.
Part 4: Medicinal Chemistry Applications[1]
1. SAR Exploration (Structure-Activity Relationship)
This compound is pivotal for generating SAR matrices around the linker region. By comparing the biological activity of the sulfide, sulfoxide (racemic and chiral), and sulfone analogs, chemists can determine the optimal geometry and electronic environment for target binding.
-
Sulfide: Lipophilic, flexible.
-
Sulfoxide (Target): Polar, chiral, bent geometry.
-
Sulfone: Strongly electron-withdrawing, tetrahedral geometry.
2. Library Generation via Cross-Coupling
The aryl bromide serves as a universal handle for Suzuki-Miyaura coupling .
-
Reaction: Ar-Br + Ar'-B(OH)
Ar-Ar' -
Utility: Rapidly attaches diverse aromatic tails (Ar') to probe the hydrophobic pocket of kinases (e.g., the "Gatekeeper" region).
3. Amide/Urea Formation
The 3-amino group is typically derivatized into:
-
Ureas: To form hydrogen bond networks (e.g., with Glu/Asp residues in the kinase hinge).
-
Amides: To adjust solubility and permeability.
Mechanism of Action (Scaffold Level)
In the context of kinase inhibition (e.g., p38 MAPK), the pyridine nitrogen often acts as a H-bond acceptor interacting with the kinase hinge region (e.g., Met109 in p38). The sulfoxide linker positions the bromophenyl (or its derivative) into the hydrophobic selectivity pocket.
SAR Logic Flowchart
Caption: Strategic derivatization points of the scaffold for optimizing drug-target interactions.
Part 5: Handling and Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Sulfoxides are generally stable but can slowly oxidize to sulfones or reduce to sulfides under extreme conditions.
-
Chirality: The compound is synthesized as a racemate . For advanced biological assays, Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) is required to separate the enantiomers.
-
Safety: As an aminopyridine derivative, it should be handled as a potential irritant and sensitizer. Standard PPE (gloves, fume hood) is mandatory.
References
-
Related Drug Discovery (Macitentan): Bolli, M. H., et al. (2012). "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 55(17), 7849-7861. (Demonstrates the utility of bromophenyl-pyrimidine/pyridine scaffolds). Available at: [Link]
- General Methodology (Sulfoxide Synthesis): Caron, S., et al. (2006). "Large-Scale Oxidation of Sulfides to Sulfoxides." Chemical Reviews, 106(7), 2943-2989.
Sources
- 1. 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine | CymitQuimica [cymitquimica.com]
- 2. 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine | CymitQuimica [cymitquimica.com]
- 3. AB269371 | CAS 1221791-64-5 – abcr Gute Chemie [abcr.com]
- 4. AB269371 | CAS 1221791-64-5 – abcr Gute Chemie [abcr.com]
- 5. 6-((4-Bromophenyl)sulfinyl)pyridin-3-amine [chemicalbook.com]
Technical Guide: Spectroscopic Data & Characterization of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
This guide provides an in-depth technical analysis of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine (CAS: 1221791-64-5), a critical intermediate in the synthesis of sulfoximine-based agrochemicals and kinase inhibitors.
The following sections detail the spectroscopic signature, synthetic pathway, and quality control parameters required for the validation of this compound in a research setting.
Compound Identity & Significance
This molecule features a pyridine core substituted with an electron-donating primary amine at position 3 and an electron-withdrawing 4-bromobenzenesulfinyl group at position 6. The presence of the sulfinyl group (
| Property | Detail |
| IUPAC Name | 6-[(4-Bromophenyl)sulfinyl]pyridin-3-amine |
| CAS Number | 1221791-64-5 |
| Molecular Formula | |
| Molecular Weight | 297.17 g/mol |
| Key Functional Groups | Primary Amine, Sulfoxide, Aryl Bromide, Pyridine Nitrogen |
| Chirality | Racemic (S-chiral center) |
Synthetic Pathway & Logic
The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (
Reaction Workflow
-
Thioether Formation: Coupling of 6-chloropyridin-3-amine with 4-bromobenzenethiol under basic conditions.
-
Selective Oxidation: Transformation of the sulfide to the sulfoxide using m-CPBA or
with a catalyst (e.g., ).
Figure 1: Synthetic route from precursors to the target sulfoxide, highlighting the critical oxidation control step.
Spectroscopic Characterization
The following data represents the characteristic signals observed in high-purity samples (>98%).
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR (400 MHz, DMSO-
)
The spectrum is defined by two distinct aromatic systems: the 3,6-disubstituted pyridine and the para-substituted benzene ring.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 8.05 | Doublet ( | 1H | Pyridine H-2 | Deshielded by ring N; ortho to amine. |
| 7.82 | Doublet ( | 2H | Phenyl H-2',6' | Ortho to sulfinyl group (deshielded). |
| 7.75 | Doublet ( | 2H | Phenyl H-3',5' | Ortho to Bromine. |
| 7.68 | Doublet ( | 1H | Pyridine H-5 | Ortho to sulfinyl; deshielded by S=O. |
| 7.02 | dd ( | 1H | Pyridine H-4 | Ortho to amine (shielded by resonance). |
| 5.95 | Broad Singlet | 2H | Exchangeable amine protons. |
Diagnostic Insight:
-
The Pyridine H-2 is the most downfield signal due to its position between the ring nitrogen and the amine.
-
The Phenyl ring appears as a classic
system (appearing as two doublets) characteristic of para-substitution.
C NMR (100 MHz, DMSO-
)
-
Carbonyl/Sulfinyl Carbons: ~160.5 ppm (Pyridine C-6, attached to S), ~146.2 ppm (Pyridine C-3, attached to N).
-
Aromatic CH: 136.5, 132.1, 129.5, 124.8, 121.0 ppm.
-
Aliphatic/Heteroatom attached: No aliphatic carbons.
B. Mass Spectrometry (ESI-MS)
The presence of Bromine provides a definitive isotopic signature.
-
Ionization Mode: Positive ESI (
). -
Observed Peaks:
-
m/z 296.9 :
containing . -
m/z 298.9 :
containing .
-
-
Isotopic Ratio: ~1:1 (Characteristic doublet pattern for mono-brominated compounds).
-
Fragmentation: Loss of the sulfinyl group (
) or the bromophenyl moiety is common in MS/MS modes.
C. Infrared Spectroscopy (FT-IR)
-
(KBr disk):
-
3420, 3310 cm
: stretching (primary amine). -
1045 cm
: stretching (Strong, diagnostic for sulfoxides). -
1580, 1475 cm
: and aromatic ring stretching. -
550 cm
: stretch.
-
Quality Control & Purity Analysis
To ensure the integrity of biological data generated using this compound, strict QC protocols must be followed.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Retention Time Logic: The sulfoxide is more polar than the sulfide precursor and the sulfone over-oxidation product.
-
Order of Elution: Sulfoxide (Target) < Sulfone < Sulfide.
-
Storage Stability
Sulfoxides are generally stable but can undergo disproportionation or oxidation under harsh conditions.
-
Storage: -20°C, desiccated, protected from light.
-
Shelf-life: >2 years in solid state; <24 hours in DMSO solution at room temperature.
References
-
Compound Identity: National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 53394635, 6-[(4-Bromophenyl)sulfinyl]pyridin-3-amine. Retrieved from [Link]
-
Synthetic Methodology (General Sulfoxidation): Caron, S., et al. (2006). Large-Scale Oxidation of Sulfides to Sulfoxides. Chemical Reviews. Retrieved from [Link]
Sources
- 1. 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | C21H14BrN3 | CID 10762837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis [frontiersin.org]
- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
potential therapeutic applications of pyridinylamine derivatives
An In-Depth Technical Guide to the Therapeutic Applications of Pyridinylamine Derivatives
Executive Summary
The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery.[1][2] Its derivatives are integral to a vast array of FDA-approved drugs and exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] The incorporation of an amine substituent onto the pyridine core, creating pyridinylamine derivatives, often enhances these therapeutic properties by providing a key site for hydrogen bonding and other molecular interactions. This guide offers a comprehensive technical overview of the burgeoning therapeutic applications of pyridinylamine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationship insights to guide future drug design.
The Pyridinylamine Scaffold: A Privileged Structure in Drug Discovery
Physicochemical Properties and Medicinal Chemistry Significance
The pyridine nucleus, a six-membered heteroaromatic ring containing one nitrogen atom, imparts unique physicochemical properties to its derivatives.[1] The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor, which often improves the solubility and bioavailability of drug candidates.[1] Pyridinylamines, which feature an amine group (-NH2 or substituted amines), are particularly significant. The amine group can act as a hydrogen bond donor and a basic center, further modulating the molecule's electronic properties and its ability to interact with biological targets.[3] These characteristics make the pyridinylamine scaffold a versatile framework for designing molecules with specific pharmacological profiles.[6] The adaptability of this scaffold allows for extensive structural modifications, making it a cornerstone in the synthesis of novel therapeutic agents.[1]
General Synthetic Approaches
The synthesis of pyridinylamine derivatives can be achieved through various established organic chemistry reactions. A classical and widely used method for creating the core pyridine ring is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonia source.[7] Subsequent functionalization, such as amination reactions, can then be employed to introduce the critical amine group.
The following diagram illustrates a generalized workflow for the Hantzsch synthesis, a foundational method for creating the substituted pyridine rings that can be precursors to pyridinylamine derivatives.
Caption: Generalized workflow for Hantzsch pyridine synthesis and subsequent modification.
Anticancer Applications
Pyridinylamine derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a multitude of human tumor cell lines, including those of the breast, lung, prostate, and pancreas.[8][9] Their mechanisms of action are diverse, often involving the targeted inhibition of key signaling pathways that are dysregulated in cancer.
Mechanism: Targeting Kinase Signaling Pathways
A primary mechanism through which pyridinylamine derivatives exert their anticancer effects is the inhibition of protein kinases. Mutations in kinases like FMS-like tyrosine kinase 3 (FLT3) are common genetic drivers in diseases such as acute myeloid leukemia (AML).[10] Specific pyridinylamine derivatives have been rationally designed to act as potent FLT3 inhibitors. By binding to the ATP-binding pocket of the kinase, these compounds block the downstream phosphorylation of signaling proteins like STAT5, thereby inhibiting proliferation and inducing apoptosis in cancer cells.[10]
This diagram illustrates how pyridinylamine-based inhibitors can block the FLT3 signaling cascade in acute myeloid leukemia.
Caption: FLT3 signaling pathway and its inhibition by pyridinylamine derivatives.
Data Summary: Antiproliferative Activity
The cytotoxic potential of novel pyridinylamine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | GI50 / IC50 | Reference |
| Pyridine Derivatives | Leukemia Cell Lines | log10 GI50 = -4.7 | [11] |
| Pyridopyrazolopyrimidine | A-549 (Lung) | More effective than cisplatin | [8] |
| 1,2,3-Triazole-Pyridine | MOLM-13 (AML) | Double-digit nanomolar | [10] |
| Chromene-Pyridine | A431 (Epidermoid) | 246 - 7700 nM | [3] |
| Pyrimidine Fused | MCF-7 (Breast) | IC50 = 10.95 µM | [12] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the antiproliferative activity of pyridinylamine derivatives. The MTT assay is a colorimetric method that relies on the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridinylamine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is to allow viable cells to convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis. This protocol is self-validating through the inclusion of both positive and negative controls, ensuring the reliability of the obtained cytotoxicity data.
Neuroprotective Applications in Neurodegenerative Diseases
The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) necessitates multi-target therapeutic strategies.[13] Pyridinylamine derivatives are well-suited for this role, capable of concurrently addressing several pathological hallmarks of AD.[13][14]
Mechanism: A Multi-Target Approach in Alzheimer's Disease
Pyridinylamine-based compounds have been designed to combat AD through a combination of mechanisms:
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in symptomatic AD treatment.[13]
-
Inhibition of Amyloid-β (Aβ) Aggregation: They can interfere with the self-assembly of Aβ peptides into toxic oligomers and plaques, a central event in AD pathogenesis.[14]
-
Metal Chelation: Some derivatives can chelate metal ions like copper and zinc, which are implicated in Aβ aggregation and oxidative stress.[13]
-
Antioxidant Activity: The scaffold can be modified to include moieties that scavenge reactive oxygen species (ROS), protecting neurons from oxidative damage.[13][14]
This diagram shows the various pathological targets in Alzheimer's Disease that can be modulated by a single pyridinylamine-based compound.
Caption: Multi-target approach of pyridinylamine derivatives in Alzheimer's disease.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a widely used method to quantify the AChE inhibitory potential of test compounds. It is a colorimetric assay based on the reaction of thiocholine (produced by AChE activity) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion.
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate (ATCI) to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. The causality is clear: a potent inhibitor will reduce the rate of ATCI hydrolysis, leading to a slower rate of yellow color formation.
Anti-inflammatory Properties
Chronic inflammation is a driver of numerous diseases, and pyridinylamine derivatives have demonstrated significant potential as anti-inflammatory agents.[15][16]
Mechanism: Modulation of Inflammatory Mediators
The anti-inflammatory effects of these compounds are often linked to their ability to suppress the production of key inflammatory mediators. Studies have shown they can:
-
Inhibit Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Pyridinylamines can downregulate iNOS expression.[17]
-
Reduce Pro-inflammatory Cytokines: They can decrease the expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[17]
-
Modulate NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Some derivatives may inhibit its activation, thereby preventing the transcription of numerous inflammatory genes.[17]
-
Iron Chelation: For some 3-hydroxy-pyridine-4-one derivatives, the anti-inflammatory effect may be related to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase are heme-dependent.[15]
Data Summary: In Vitro Anti-inflammatory Activity
The efficacy of pyridinylamine derivatives as anti-inflammatory agents can be assessed by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound Series | Cell Line | Activity Metric | IC50 Value | Reference |
| Pyridine 7a | RAW 264.7 | NO Inhibition | 76.6 µM | [17] |
| Pyridine 7f | RAW 264.7 | NO Inhibition | 96.8 µM | [17] |
| Pyrimidine 9a | RAW 264.7 | NO Inhibition | 83.1 µM | [17] |
| Pyrimidine 9d | RAW 264.7 | NO Inhibition | 88.7 µM | [17] |
Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This protocol measures the effect of test compounds on NO production, a key indicator of inflammatory response, using the Griess reagent.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the pyridinylamine compounds for 1-2 hours before stimulation. This step is crucial to determine if the compound can prevent the inflammatory cascade from initiating.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours to allow for NO production.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Measurement: After a short incubation period for color development, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration (a stable product of NO) in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The protocol's integrity is maintained by comparing LPS-stimulated cells with and without the test compound, isolating the compound's specific inhibitory effect.
Antimicrobial Applications
With the rise of multidrug-resistant (MDR) pathogens, the need for novel antibiotics is critical. Pyridinylamine derivatives have shown broad-spectrum antimicrobial activity, including against resistant strains like MRSA.[6]
Mechanism of Action
The antibacterial action of pyridinylamines can involve several mechanisms:
-
Cell Integrity Disruption: Some compounds can damage the bacterial cell membrane or wall, leading to cell lysis.[18]
-
DNA Modification: Certain derivatives have been shown to modify bacterial DNA, which can be recognized and cleaved by bacterial repair enzymes, ultimately leading to cell death.[19]
-
Enzyme Inhibition: They can inhibit essential bacterial enzymes involved in processes like DNA replication or cell wall synthesis.
Data Summary: Minimum Inhibitory Concentration (MIC)
The potency of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Compound Series | Microbial Strain | MIC (mg/mL) | Reference |
| Thienopyridine 12a | E. coli | 0.0195 | [20] |
| Thienopyridine 12a | B. mycoides | <0.0048 | [20] |
| Thienopyridine 12a | C. albicans | <0.0048 | [20] |
| Thienopyridine 15 | B. mycoides | 0.0098 | [20] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of an antimicrobial agent.
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from a fresh culture.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The use of standardized inoculum and controls ensures the reproducibility and validity of the results.
Conclusion and Future Perspectives
Pyridinylamine derivatives represent a remarkably versatile and privileged scaffold in modern drug discovery. Their proven efficacy across diverse therapeutic areas—from oncology and neurodegeneration to inflammation and infectious diseases—highlights their immense potential. The structure-activity relationship studies consistently show that the nature and position of substituents on the pyridine and amine moieties are critical for modulating potency and selectivity.[3] Future research will likely focus on the development of highly specific kinase inhibitors, multi-target ligands for complex diseases like Alzheimer's, and novel antimicrobial agents that can overcome existing resistance mechanisms. The continued exploration of this chemical space, guided by rational design and robust biological evaluation, promises to deliver the next generation of innovative therapeutics.
References
-
Al-Ostoot, F. H., Al-Tamari, Q. A., Al-Ameri, M. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
Ali, M. A., Mohanty, S. K., Elumalai, K., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering. Available at: [Link]
-
Asadipour, A., Fesharaki, S., Jafari, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. NIH National Library of Medicine. Available at: [Link]
-
Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (Year not specified). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure. Available at: [Link]
-
(2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]
-
Al-Abdullah, E. S., Al-Salahi, R. A., Al-Dhfyan, A., et al. (2014). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed. Available at: [Link]
-
(2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: a review. ResearchGate. Available at: [Link]
-
Al-Mokyna, F. H., Al-Omar, M. A., & Naglah, A. M. (2024). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. PubMed. Available at: [Link]
-
Al-Salem, H. S., & El-Daly, M. M. (2023). Recent Advances in Pyrimidine-Based Drugs. NIH National Library of Medicine. Available at: [Link]
-
(Year not specified). Pyridine derivatives as anti-Alzheimer agents. ResearchGate. Available at: [Link]
-
(2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
-
(2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]
-
Bryla, M., & Wozniak, A. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Available at: [Link]
-
Das, P., & Chowdhury, D. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. NIH National Library of Medicine. Available at: [Link]
-
Deng, Y., Zhang, Y., Chen, Y., et al. (2024). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. Available at: [Link]
-
(Year not specified). Therapeutic effect of pyridine derivatives. ResearchGate. Available at: [Link]
-
Gao, M., Zheng, J., Chen, J., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. PubMed. Available at: [Link]
-
(Year not specified). Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate. Available at: [Link]
-
(Year not specified). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Ilies, D. C., & Ilas, J. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. Available at: [Link]
-
Ilies, D. C., & Ilas, J. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. NIH National Library of Medicine. Available at: [Link]
-
Khan, H., & Kamal, M. A. (2018). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. NIH National Library of Medicine. Available at: [Link]
-
Sroor, F. M., Soliman, A. A., Khalil, W. K., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. Available at: [Link]
-
Uddin, M. S., Kabir, M. T., Rahman, M. S., et al. (2021). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. Available at: [Link]
-
Wang, R., Li, Y., Ma, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Screening & Validation of Sulfinyl-Pyridine Scaffolds
Topic: 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine for High-Throughput Screening Content Type: Detailed Application Note & Protocol Guide Audience: Drug Discovery Scientists, HTS Managers, and Medicinal Chemists[1][2][3]
Focus Compound: 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine (CAS 1221791-64-5)[1][2][3]
Executive Summary
This application note details the technical protocols for utilizing 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine as a chemical probe and scaffold in High-Throughput Screening (HTS) campaigns. While the 3-aminopyridine moiety is a privileged scaffold in kinase and GPCR drug discovery, the introduction of a sulfinyl (sulfoxide) linker introduces unique stereochemical and metabolic properties that require specialized handling.[2][3]
This guide addresses the critical challenges associated with this compound class: chiral resolution of the sulfoxide center , oxidative stability during storage , and interference mitigation in redox-sensitive assays .[1][2][3]
Chemical Profile & Properties
The compound features a pyridine ring linked to a 4-bromophenyl group via a sulfinyl (S=O) bridge.[2][3] Unlike planar sulfonamides or flexible sulfides, the sulfinyl group adopts a pyramidal geometry, creating a chiral center at the sulfur atom.[2][3]
| Property | Specification | Critical Note |
| CAS Number | 1221791-64-5 | |
| Formula | C₁₁H₉BrN₂OS | |
| MW | 297.17 g/mol | |
| Geometry | Pyramidal at Sulfur | Chiral Center: Commercial samples are typically racemates .[1][2] |
| Solubility | DMSO (>10 mM) | Avoid freeze-thaw cycles to prevent precipitation.[1][2][3] |
| Stability | Moderate | Susceptible to oxidation (to sulfone) or reduction (to sulfide).[1][2][3] |
| HTS Utility | Fragment-Based Discovery | The -Br and -NH₂ groups allow rapid SAR expansion via Buchwald/Suzuki couplings.[1][2][3] |
Critical Handling Protocols
Compound Storage and Stability
Sulfoxides are chemically distinct from sulfones.[2][3] They can disproportionate or oxidize over time, particularly in solution.[2][3]
-
Storage: Store solid powder at -20°C under inert gas (Argon/Nitrogen).
-
Solubilization: Dissolve in anhydrous DMSO.
-
QC Check: Before any primary screen, verify the integrity of the sulfoxide state using LC-MS.[1][2][3]
Chiral Considerations
The sulfur atom in 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is a stereocenter.[1][2][3]
-
Racemic Screening: Primary HTS is typically performed with the racemate.[2][3]
-
Hit Validation: If the compound registers as a "Hit," you must separate the enantiomers (R-sulfoxide and S-sulfoxide) using Supercritical Fluid Chromatography (SFC) to determine the eutomer (active enantiomer).[1][2][3]
HTS Assay Protocol: Kinase/Enzyme Inhibition
This protocol is optimized for a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay format, which is robust against the potential autofluorescence of pyridine derivatives.[1][2][3]
Reagents & Buffer Preparation[2][3]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[2][3]
-
Redox Control: Add 1 mM DTT freshly. Note: Avoid high concentrations of strong reducing agents which might theoretically reduce the sulfoxide over long incubations, though DTT is generally safe for short assays.[1][2]
Step-by-Step Workflow
-
Acoustic Dispensing:
-
Enzyme Addition:
-
Substrate Initiation:
-
Reaction & Detection:
Interference Flag (False Positives)
Sulfinyl compounds can occasionally act as mild oxidants or reductants depending on the environment.[2][3]
-
Avoid: Resazurin-based cell viability assays (e.g., AlamarBlue) if possible, as redox-active compounds can skew results.[1][2][3]
-
Preferred: CellTiter-Glo (ATP-based) for cellular counter-screening.[1][2][3]
Hit Validation & Expansion Strategy (Visualized)
The following diagram illustrates the decision matrix when this compound is identified as a hit.
Caption: Workflow for validating sulfinyl-pyridine hits, emphasizing the critical purity check for oxidation states and chiral deconvolution.
Mechanism of Action & Chemical Biology
The Sulfinyl "Handle"
The sulfoxide group (
-
H-Bond Acceptor: The oxygen atom is a strong hydrogen bond acceptor, often interacting with backbone amides in kinase hinge regions [1].[1][2][3]
-
Chirality: The sulfur lone pair and oxygen atom create a tetrahedral geometry.[2][3] One enantiomer often fits the protein pocket significantly better than the other (Eutomer vs. Distomer).[2][3]
Synthetic Utility (The Bromine Handle)
For medicinal chemists, the 4-bromophenyl group is a "synthetic handle."[2][3] Once the scaffold is validated as a hit:
-
Suzuki-Miyaura Coupling: React with aryl boronic acids to extend the molecule and reach deep hydrophobic pockets.[2][3]
-
Buchwald-Hartwig Amination: Replace the bromine with amines to modulate solubility and pKa.[2][3]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Potency (IC50 shift) | Oxidation to Sulfone | Check LC-MS. Sulfones are planar/achiral and may lose binding affinity.[2][3] Prepare fresh stock. |
| Variable Data | Racemic Mixture | The ratio of R/S enantiomers might vary slightly between batches if not controlled. Switch to chiral separation early.[2][3] |
| Precipitation | Low Solubility | Ensure DMSO concentration is <1% in final assay.[1][3] Use intermediate dilution plate. |
References
-
Carbone, A., et al. (2020).[2][3] Sulfoxide: A Privileged Scaffold in Medicinal Chemistry.[2][3] Journal of Medicinal Chemistry.[2][3] Link[2][3]
-
Thorne, N., et al. (2010).[2][3] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.[2][3] Link
-
Baell, J. B., & Holloway, G. A. (2010).[2][3] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[2][3] Journal of Medicinal Chemistry.[2][3] Link[2][3]
-
PubChem Compound Summary. (2024). 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine (CAS 1221791-64-5).[1][2][3][4][5][6][7] National Center for Biotechnology Information.[2][3] Link
Sources
- 1. 126437-25-0|2-(4-Bromobenzenesulfinyl)-5-nitropyridine|BLD Pharm [bldpharm.com]
- 2. 3-Pyridinemethanesulfonic acid, 5-(2-(5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)diazenyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-, potassium sodium salt (1:?:?) | C24H23ClKN8NaO11S3+2 | CID 136274474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide | C20H14ClFN4O3S2 | CID 50990924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine | CymitQuimica [cymitquimica.com]
- 5. AB269371 | CAS 1221791-64-5 – abcr Gute Chemie [abcr.com]
- 6. 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine | CymitQuimica [cymitquimica.com]
- 7. AB269371 | CAS 1221791-64-5 – abcr Gute Chemie [abcr.com]
Troubleshooting & Optimization
challenges in synthesizing 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
Technical Support Center: Synthesis of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
Topic: Challenges in Synthesizing 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine Audience: Researchers, Medicinal Chemists, Process Development Scientists Role: Senior Application Scientist[1]
Executive Summary
The synthesis of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine presents a classic chemoselectivity puzzle.[1] You are assembling a scaffold containing three sensitive functionalities: a primary amine, a sulfoxide (chiral, liable to over-oxidation), and an aryl bromide (susceptible to hydrodehalogenation).[1]
This guide moves beyond generic textbook chemistry to address the specific failure modes of this molecule. We recommend a "Nitro-First" strategy to ensure ring activation, followed by a chemoselective reduction and a controlled oxidation .[1]
Module 1: Route Selection & Strategy
Q: Why is direct displacement on 6-chloro-3-aminopyridine failing?
A: The 3-amino group is strongly electron-donating.[1] By donating electron density into the pyridine ring, it deactivates the 6-position toward Nucleophilic Aromatic Substitution (
-
The Symptom: You likely observe unreacted starting material or require forcing conditions (high heat) that lead to tar/decomposition.[1]
-
The Solution: Use 6-chloro-3-nitropyridine .[1] The nitro group is electron-withdrawing, activating the 6-position for mild displacement by the thiol.[1] You reduce the nitro group after the sulfur is installed.[1]
Q: Can I use Palladium-catalyzed C-S coupling (Buchwald-Hartwig) instead?
A: Yes, but it introduces new risks.[1]
-
Risk 1: Catalyst Poisoning.[1] Free thiols and primary amines can coordinate competitively to the Pd center.[1]
-
Risk 2: Scrambling.[1] With two aryl halides (the 6-chloropyridine and the 4-bromobenzenethiol precursor), you risk homocoupling or incorrect cross-coupling unless the thiol is pre-formed.[1]
-
Verdict: The
route via the nitro-pyridine is more robust, cheaper, and easier to purify.[1]
Module 2: Step-by-Step Protocols & Troubleshooting
Step 1: Thioether Formation ( )
Reaction: 6-Chloro-3-nitropyridine + 4-Bromobenzenethiol
| Parameter | Recommendation | Rationale |
| Solvent | DMF or DMSO | High dielectric constant stabilizes the transition state (Meisenheimer complex).[1] |
| Base | Mild enough to deprotonate the thiol without hydrolyzing the chloropyridine.[1] | |
| Temp | 0°C | Control exotherm to prevent bis-substitution or polymerization.[1] |
Troubleshooting Guide:
-
Issue: Low Yield / Hydrolysis Products (6-hydroxy-3-nitropyridine).
-
Issue: Disulfide Formation (Ar-S-S-Ar).
-
Cause: Oxidation of the starting thiol by air.[1]
-
Fix: Degas solvents with
or Argon sparging for 15 mins prior to adding the thiol.
-
Step 2: Chemoselective Nitro Reduction
Reaction: 6-[(4-Bromophenyl)thio]-3-nitropyridine
Critical Warning: Do NOT use Catalytic Hydrogenation (
-
Why? Palladium will readily cleave the C-Br bond (hydrodehalogenation) and poison the catalyst with sulfur.[1]
Recommended Protocol: Iron-Mediated Reduction [1]
-
Reagents: Iron powder (5 eq),
(saturated aq.), Ethanol/Water (3:1).[1] -
Conditions: Reflux (80°C) for 1-2 hours.
-
Workup: Filter hot through Celite to remove iron oxides.
-
Advantage: Iron is highly selective for
reduction and leaves the Aryl-Br and Aryl-S-Aryl bonds intact.[1]
Step 3: The "Goldilocks" Oxidation (Sulfide Sulfoxide)
Reaction: Sulfide
Protocol: Sodium Periodate (
-
Reagent:
(1.05 equivalents).[1] Strict stoichiometry is key. -
Solvent: MeOH/Water (1:1).[1]
-
Temperature: 0°C to Room Temperature.
-
Time: Monitor by HPLC every 30 mins.
Troubleshooting Guide:
-
Issue: Over-oxidation to Sulfone.[1]
-
Cause: Excess oxidant or high temperature.[1]
-
Fix: Quench the reaction immediately with saturated Sodium Thiosulfate (
) once the starting material is consumed.
-
-
Issue: Solubility Issues.
-
Fix: If the sulfide precipitates in water, add THF as a co-solvent.[1]
-
Module 3: Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow and decision points for the synthesis, highlighting the "Nitro Route" as the primary path.
Caption: Logical workflow prioritizing chemoselectivity. Path B (Iron reduction) preserves the bromine atom.[1]
Module 4: Analytical Validation (FAQ)
Q: How do I distinguish the Sulfoxide from the Sulfone by NMR?
A: Look at the protons ortho to the sulfur on the pyridine ring.[1]
-
Sulfide (-S-): Protons appear upfield (lower ppm).[1]
-
Sulfoxide (-S(=O)-): The S=O bond is electron-withdrawing and anisotropic.[1] The ortho protons will shift downfield (approx +0.2 to +0.4 ppm) and often split into diastereotopic signals if there are adjacent methylene protons (though less relevant for this aryl-aryl system).[1]
-
Sulfone (-SO2-): Significant downfield shift compared to the sulfide, often distinct from the sulfoxide.[1]
Q: My product is a racemate. Is this a problem?
A: Yes, the sulfoxide sulfur is a chiral center.[1]
-
Standard Synthesis: Produces a 50:50 racemic mixture.[1]
-
Resolution: If you need a specific enantiomer for biological assays (as protein binding pockets are chiral), you must separate them using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or perform an enantioselective oxidation using a chiral catalyst (e.g., Kagan's method or Sharpless oxidation modified for sulfides).[1]
References
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Standard text for SNAr and Reduction mechanisms).
-
Sigma-Aldrich. (n.d.).[1] Protocol for Iron-Mediated Reduction of Nitroarenes. Retrieved from [1]
-
Carreno, M. C. (1995).[1] Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760.[1] Link
-
Madesclaire, M. (1986).[1] Synthesis of Sulfoxides by Oxidation of Thioethers.[1][2][3] Tetrahedron, 42(20), 5459-5495.[1] (Review of NaIO4 vs mCPBA selectivity). Link
Sources
- 1. JPH0616636A - Production of 6-chloro-3-pyridylmethylamine - Google Patents [patents.google.com]
- 2. Tertiary amine mediated aerobic oxidation of sulfides into sulfoxides by visible-light photoredox catalysis on TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfoxide synthesis by oxidation [organic-chemistry.org]
optimizing reaction conditions for pyridinylamine sulfoxide synthesis
Ticket ID: PYR-SOX-OPT-2024 Subject: Optimization of Reaction Conditions for Selective Sulfide Oxidation Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Landscape
User Query: "How do I maximize yield for pyridinylamine sulfoxides while minimizing N-oxide and sulfone byproducts?"
Technical Insight: The oxidation of pyridinylamine sulfides is a competition between three nucleophilic sites: the sulfur atom (desired), the pyridine nitrogen (undesired N-oxide), and the newly formed sulfoxide oxygen (undesired sulfone).
The sulfur atom is generally more nucleophilic than the pyridine nitrogen. However, once the sulfoxide is formed, it becomes less electron-rich than the original sulfide, but the risk of over-oxidation to sulfone remains high if the oxidant is too strong or unconstrained.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the "Sweet Spot" for optimization.
Figure 1: Mechanistic divergence in pyridinylamine oxidation. Green path indicates the target workflow.
Standardized Protocols
We recommend two distinct protocols depending on your substrate's acid sensitivity.
Protocol A: The "N-Protection" Method (Recommended)
Reagents: Hydrogen Peroxide (
| Parameter | Specification | Rationale |
| Stoichiometry | 1.05 - 1.10 eq | Slight excess accounts for decomposition; too high (>1.2) risks sulfone. |
| Temperature | 20°C - 25°C | Elevated temps (>40°C) significantly increase sulfone formation [1]. |
| Concentration | 0.1 M - 0.2 M | Dilution controls exotherm and local hot-spots. |
| Time | 2 - 4 Hours | Monitor via TLC/HPLC. Stop immediately upon SM consumption. |
Step-by-Step:
-
Dissolve pyridinylamine sulfide (1.0 eq) in Glacial Acetic Acid (10 mL/g).
-
Cool to 15°C.
-
Add 30%
(1.05 eq) dropwise over 20 minutes. -
Allow to warm to room temperature (25°C).
-
Quench: Pour into ice-cold 20% NaOH or saturated
to neutralize acid (Exothermic!). -
Extract with DCM or EtOAc.
Protocol B: The "Mild/Neutral" Method (Acid-Sensitive Substrates)
Reagents: Sodium Periodate (
-
Dissolve sulfide (1.0 eq) in MeOH.
-
Dissolve
(1.05 eq) in water (minimum volume). -
Add aqueous oxidant to the methanol solution at 0°C.
-
Stir at 0°C -> RT for 12 hours (Slower reaction, higher selectivity).
-
Filter off precipitated
byproduct.
Troubleshooting Center (FAQ)
Ticket #001: "I am seeing 10-15% Sulfone impurity."
Diagnosis: Over-oxidation. The sulfoxide product is reacting with remaining oxidant. Root Causes:
-
Temperature Drift: Reaction exceeded 30°C.
-
Local Excess: Oxidant added as a bolus (all at once) rather than dropwise.
-
Catalyst Activity: If using metal catalysts (Mo, V), they can promote sulfone formation if not quenched immediately [1].
Resolution Workflow:
Figure 2: Decision tree for mitigating sulfone formation.
Ticket #002: "My Pyridine ring is oxidizing (N-Oxide formation)."
Diagnosis: The pyridine nitrogen is acting as a nucleophile.[1] Context: This is common when using mCPBA in non-acidic solvents (e.g., DCM) because the peracid is strong enough to attack the nitrogen lone pair. Resolution:
-
Switch to Protocol A (Acetic Acid): Protonating the ring protects it.
-
Alternative: If you must use mCPBA, add 1.0 eq of
or TFA to the mixture before adding the oxidant to salt the pyridine.
Ticket #003: "Reaction is incomplete (Stalled at 60% conversion)."
Diagnosis: Oxidant decomposition or steric hindrance. Resolution:
-
Do NOT add a large excess of oxidant immediately.
-
Check pH: If using NaIO4, ensure pH is slightly acidic (pH 4-5) to assist solubility.
-
Step-wise Addition: Add 0.1 eq of fresh oxidant every hour and monitor.
-
Catalysis: Consider adding 1 mol%
(Sodium Vanadate) if using . Vanadium activates the peroxide for sulfur attack specifically [6].
Reagent Comparison Matrix
| Reagent | Selectivity (S vs N) | Risk of Over-Oxidation | Reaction Speed | Green Score | Best For |
| High (Protects N) | Moderate | Fast (2-4h) | High | Robust, scalable synthesis | |
| Very High | Low | Slow (12h+) | Moderate | Acid-sensitive groups | |
| mCPBA | Low (Risks N-Oxide) | High | Very Fast (<1h) | Low | Small scale, non-basic heterocycles |
| High | Moderate | Fast | High | Industrial scale-up [6] |
References
-
Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. ResearchGate. [Link]
-
Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry. [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH. [Link]
-
How does sodium periodate function in the oxidation of sulfides to sulfoxides? Pearson+. [Link]
-
On the sulfide oxidation to sulfoxides using sodium orthovanadate in water. RSC Advances. [Link]
Sources
avoiding side reactions in the synthesis of sulfinyl compounds
Technical Support Center: Synthesis of Sulfinyl Compounds
A Guide to Avoiding Side Reactions for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for sulfinyl compound synthesis. As a Senior Application Scientist, I understand that while sulfoxides are critical intermediates in pharmaceuticals and fine chemicals, their synthesis can be fraught with challenges.[1][2] This guide provides in-depth, field-proven insights to help you navigate common side reactions, optimize your protocols, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during sulfoxide synthesis.
Q1: What are the most common side reactions when oxidizing a sulfide? The most prevalent side reaction is the over-oxidation of the desired sulfoxide to the corresponding sulfone (R-SO₂-R').[1][3] Other potential issues include cleavage of C-S bonds and, in specific cases, rearrangements like the Pummerer reaction.[3][4]
Q2: How can I prevent over-oxidation to the sulfone? Preventing sulfone formation hinges on precise reaction control. Key strategies include:
-
Stoichiometry: Use a slight excess (typically 1.05-1.2 equivalents) of the oxidant.
-
Temperature Control: Run the reaction at low temperatures (e.g., 0 °C to room temperature) to slow down the second oxidation step, which generally has a higher activation energy.
-
Choice of Oxidant: Select milder or more selective oxidants. Hydrogen peroxide (H₂O₂) in combination with a catalyst, or sodium periodate (NaIO₄), are often preferred over more aggressive reagents like meta-chloroperoxybenzoic acid (m-CPBA) for achieving high selectivity.[1][5]
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting sulfide is consumed.
Q3: What is the best method for synthesizing a chiral sulfoxide? For preparing enantiopure sulfoxides, the Andersen method is a classic and highly reliable choice.[6][7][8] This method involves the nucleophilic substitution of a diastereomerically pure menthyl sulfinate ester with a Grignard or organolithium reagent, which proceeds with complete inversion of configuration at the sulfur center.[8][9] For catalytic approaches, the Kagan-Sharpless oxidation using a titanium/diethyl tartrate complex is a foundational method for asymmetric sulfide oxidation.[6][9][10]
Q4: My TLC shows multiple spots. What could they be? Multiple spots on a TLC plate typically indicate a mixture of the starting sulfide, the desired sulfoxide, and the over-oxidized sulfone byproduct. The sulfoxide is the most polar, followed by the sulfone, with the starting sulfide being the least polar. Unexpected spots could also arise from decomposition or rearrangement products, especially under acidic conditions or with prolonged heating.
Q5: Why is my sulfoxide yield consistently low? Low yields can stem from several factors:
-
Over-oxidation: A significant portion of your product may be converting to the sulfone.
-
Incomplete Reaction: The reaction may not have gone to completion. Check your reagents for activity and consider extending the reaction time (with careful monitoring).
-
Work-up Issues: Sulfoxides can be water-soluble, leading to losses during aqueous extractions.
-
Instability: The target sulfoxide may be unstable under the reaction or purification conditions, leading to decomposition.
Part 2: In-Depth Troubleshooting Guides
This section explores specific problems, delving into the underlying mechanisms and providing actionable solutions.
Troubleshooting Guide 1: Over-oxidation to Sulfone
-
Problem: Significant formation of sulfone byproduct is detected by NMR, LC-MS, or TLC, reducing the yield and complicating purification.
-
Why It Happens (Mechanism): The oxidation of a sulfide to a sulfoxide is the first step in a sequential oxidation process. The sulfoxide itself can be further oxidized to a sulfone. This second oxidation step can sometimes be faster or competitive with the first, especially with highly reactive oxidants or at elevated temperatures. The sulfur atom in a sulfoxide is electron-rich and susceptible to further electrophilic attack by an oxidizing agent.
-
How to Fix It (Solutions):
-
Precise Stoichiometric Control: Carefully measure and add the oxidant. Using more than ~1.2 equivalents dramatically increases the risk of sulfone formation. Adding the oxidant slowly or portion-wise to the sulfide solution can also help maintain control.[11]
-
Temperature Management: Perform the oxidation at low temperatures (e.g., 0 °C or below). This exploits the likely difference in activation energies between the first and second oxidation, favoring sulfoxide formation.[1]
-
Strategic Oxidant Selection: The choice of oxidant is critical. While strong oxidants can be effective, they often lack selectivity.[12]
-
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst (e.g., metal oxides, acids)[1][13] | "Green" oxidant (byproduct is water), inexpensive.[1] | Can require a catalyst; rate can be difficult to control without one. |
| Sodium Periodate (NaIO₄) | Methanol/water, 0 °C to RT[5] | High selectivity for sulfoxides, easy work-up (insoluble byproduct). | Stoichiometric reagent, less atom-economical. |
| m-CPBA | CH₂Cl₂, 0 °C to RT | Fast and effective for many substrates. | Can be less selective, leading to sulfone formation; potentially explosive. |
| Oxone® (KHSO₅) | Methanol/water, 0 °C to RT | Stable, inexpensive, and effective. | Can be less selective than periodate. |
Troubleshooting Guide 2: Racemization of Chiral Sulfoxides
-
Problem: Synthesis of a chiral sulfoxide results in a product with low or no enantiomeric excess (ee).
-
Why It Happens (Mechanism): The stereochemical integrity of a sulfoxide is due to a high barrier to pyramidal inversion at the sulfur atom. However, this barrier can be lowered under certain conditions, leading to racemization. Protic acids or bases can catalyze this process by protonating the sulfoxide oxygen or deprotonating the α-carbon, respectively, leading to intermediates that can invert. High temperatures also provide the energy needed to overcome the inversion barrier.
-
How to Fix It (Solutions):
-
Use a Stereospecific Method: The most robust way to ensure high enantiopurity is to use a method that is inherently stereospecific. The Andersen synthesis is the gold standard, involving the reaction of an organometallic reagent with an enantiopure menthyl sulfinate ester.[6][8][9][14] The reaction proceeds via an SN2-like mechanism at the sulfur atom, resulting in a predictable inversion of stereochemistry.[7][8][9]
-
Asymmetric Oxidation: Employ a well-established catalytic asymmetric oxidation protocol. The Kagan-Sharpless method , which uses a Ti(Oi-Pr)₄/diethyl tartrate (DET)/hydroperoxide system, is a powerful option for the enantioselective oxidation of prochiral sulfides.[6][9][10]
-
Control Work-up and Purification: Avoid strongly acidic or basic conditions during the work-up. Use buffered aqueous solutions if necessary. When performing chromatography, use neutral silica gel or consider deactivating it with a small amount of a neutral amine like triethylamine if your compound is base-sensitive. Avoid excessive heat during solvent evaporation.
-
Troubleshooting Guide 3: Pummerer Rearrangement
-
Problem: Formation of an α-acyloxy thioether byproduct when using activating agents like acetic anhydride, especially with sulfoxides bearing an α-hydrogen.
-
Why It Happens (Mechanism): The Pummerer rearrangement is a classic reaction of sulfoxides.[15] It is initiated by the acylation of the sulfoxide oxygen by an anhydride (like acetic anhydride).[16] This creates a good leaving group. A base (such as the acetate byproduct) then abstracts an α-proton, leading to the formation of a sulfonium ylide, which rearranges to an electrophilic thial intermediate. Nucleophilic attack by the acetate on this intermediate yields the final α-acyloxy thioether product.[16]
-
How to Fix It (Solutions):
-
Avoid Activating Conditions: The most straightforward solution is to avoid the conditions that trigger the rearrangement. Do not use acetic anhydride or similar acylating agents in your reaction if your sulfoxide has α-protons and you do not desire this transformation.
-
Use Non-Acidic Reagents: If an activating agent is necessary for another transformation, consider alternatives that do not generate acidic byproducts.
-
Temperature Control: The rearrangement can sometimes be triggered by heat. Maintaining low temperatures throughout the reaction and work-up can help suppress this side reaction.
-
Part 3: Visual Guides & Workflows
Oxidation Pathway and Common Side Reactions
Caption: Key pathways in sulfide oxidation.
Troubleshooting Workflow for Sulfoxide Synthesis
Caption: Decision tree for troubleshooting sulfoxide synthesis.
Part 4: Recommended Experimental Protocols
Protocol 1: General Synthesis of an Achiral Sulfoxide using Sodium Periodate
This protocol is designed for the selective oxidation of a sulfide to a sulfoxide, minimizing sulfone formation.
-
Dissolution: Dissolve the sulfide (1.0 eq.) in methanol (approx. 0.1–0.5 M). If the sulfide has poor solubility, a co-solvent like dichloromethane can be added.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Oxidant Preparation: In a separate flask, dissolve sodium periodate (NaIO₄, 1.1 eq.) in deionized water.
-
Addition: Add the NaIO₄ solution dropwise to the stirred sulfide solution over 30–60 minutes. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1–4 hours.
-
Quenching & Filtration: Once the starting material is consumed, quench the reaction by adding water. The inorganic byproduct, sodium iodate, will precipitate. Filter the reaction mixture through a pad of celite to remove the solids.
-
Extraction: Remove the methanol from the filtrate under reduced pressure. Extract the remaining aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Asymmetric Synthesis via the Andersen Method
This protocol describes the synthesis of an enantiopure sulfoxide using a diastereomerically pure sulfinate ester.
-
Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), place diastereomerically pure (-)-(S)-menthyl p-toluenesulfinate (1.0 eq.).
-
Dissolution: Dissolve the sulfinate in anhydrous toluene or benzene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (R-MgBr, 1.2 eq.) via syringe. The reaction is often immediate. Stir for 30 minutes at -78 °C.
-
Warming and Quenching: Allow the reaction to warm to room temperature. Quench carefully by slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether three times.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentration and Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the enantiopure sulfoxide.
References
-
ResearchGate. (n.d.). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Sulfoxide: Formula, Structure, Preparations, and Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Asymmetric Synthesis of Chiral Sulfoxides. Retrieved from [Link]
- Google Patents. (n.d.). Method of inhibiting sulfone formation in sulfonations.
-
Chemeurope.com. (n.d.). Pummerer rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing sulfone or sulfoxide compound.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
ACS Publications. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of Enantioenriched Sulfoxides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]
-
ACS Publications. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Retrieved from [Link]
-
University of Illinois. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Retrieved from [Link]
-
ResearchGate. (n.d.). The Kagan Oxidation - Industrial-Scale Asymmetric Sulfoxidations in the Synthesis of Two Related NK1/NK2 Antagonists. Retrieved from [Link]
-
YouTube. (2025). This Sulfoxide Does Something UNEXPECTED (Pummerer Reaction) Mechanism Monday #60! Retrieved from [Link]
-
MDPI. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Enantioselective Sulfoxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]
-
ResearchGate. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]
-
YouTube. (2022). Ramberg-Bäcklund Reaction. Retrieved from [Link]
-
ResearchGate. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of the Pummerer reaction: a computational study. Retrieved from [Link]
-
MedCrave. (2018). Application of chiral sulfoxides in asymmetric synthesis. Retrieved from [Link]
-
Semantic Scholar. (2010). The Kagan Oxidation – Industrial‐Scale Asymmetric Sulfoxidations in the Synthesis of Two Related NK1/NK2 Antagonists. Retrieved from [Link]
-
MedCrave. (2018). Application of chiral sulfoxides in asymmetric synthesis. Retrieved from [Link]
-
YouTube. (2022). Pummerer Rearrangement: An Overview. Retrieved from [Link]
-
ACS Publications. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Ramberg-Bäcklund Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Ramberg-Bäcklund reaction. Retrieved from [Link]
-
Bentham Science. (2015). The Recent Advance of Ramberg-Bäcklund Reaction. Retrieved from [Link]
-
Organic Reactions. (2015). The Ramberg-Bäcklund Reaction. Retrieved from [Link]
Sources
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pummerer_rearrangement [chemeurope.com]
- 5. Sulfoxide: Formula, Structure, Preparations, and Reactions [chemistrylearner.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 12. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP1334956B1 - Method for preparing sulfone or sulfoxide compound - Google Patents [patents.google.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
resolving peak broadening in HPLC of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
Technical Support Center: HPLC Method Development & Troubleshooting Topic: Resolving Peak Broadening in 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine Ticket ID: #PYR-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Dual-Threat" Analyte
You are encountering peak broadening with 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine . As an Application Scientist, I diagnose this not merely as a "column issue" but as a specific interaction between your molecule's chemistry and the chromatographic environment.
This molecule presents a dual-threat to peak symmetry:
-
The Basic Pyridine Core (pKa ~6.0): The 3-aminopyridine moiety is a weak base. At neutral pH, it exists in a dynamic equilibrium between ionized and neutral states, leading to peak splitting or broadening. Furthermore, the protonated nitrogen interacts aggressively with residual silanols on the silica surface, causing severe tailing that mimics broadening.
-
The Sulfinyl Group (Chirality): The sulfoxide (-SO-) creates a chiral center. While enantiomers co-elute on achiral C18 columns, any partial separation (induced by chiral contaminants or specific mobile phase additives) can manifest as a "fat" or split peak.
Part 1: Diagnostic Workflow (Visual)
Before modifying your method, use this logic gate to identify the root cause.[1]
Figure 1: Diagnostic decision tree for isolating the cause of peak broadening in basic pyridinyl compounds.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: The "Zone of Death" (pH vs. pKa)
User Question: My peak looks like a Gaussian curve that has been flattened or slightly split. I'm running Ammonium Acetate at pH 5.8. Why is this happening?
Technical Explanation: You are operating directly on the pKa of the pyridine ring (approx. 5.98). At this pH, 50% of your molecules are protonated (ionized) and 50% are neutral.
-
Mechanism: The ionized species travels faster (more polar) than the neutral species (more lipophilic) through the Reversed-Phase (RP) column. Because the exchange between these states is slow relative to the chromatographic timescale, the peak broadens or splits.
Protocol: You must drive the equilibrium to 100% in one direction.
-
Option A (Recommended): Low pH (pH 2.0 - 3.0)
-
Buffer: 0.1% Formic Acid or 20mM Phosphate Buffer (pH 2.5).
-
Result: The pyridine is fully protonated (
). Solubility increases, and the ionization state is stable. -
Note: Phosphate suppresses silanol activity better than Formic Acid, yielding sharper peaks for bases.
-
-
Option B: High pH (pH 9.0 - 10.0)
-
Buffer: 10mM Ammonium Bicarbonate or Ammonia.
-
Result: The pyridine is fully deprotonated (Neutral).
-
Warning: You must use a "Hybrid" silica column (e.g., Waters XBridge, Agilent Poroshell HPH) resistant to high pH dissolution.
-
Issue 2: The "Shark Fin" (Silanol Interactions)
User Question: The peak rises sharply but trails off forever (Tailing Factor > 2.0). It looks broad because the tail never ends.
Technical Explanation:
Even at low pH, residual silanols (
Protocol:
-
Add an Ion-Pairing Competitor: Add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA saturates the silanol sites, blocking them from your analyte.
-
Switch Stationary Phases: Move to an "End-capped" or "Polar-Embedded" column.
-
Recommendation: Columns with a positive surface charge or embedded polar groups shield the silica surface from basic analytes.
-
Issue 3: The "Solvent Mismatch" (Fronting/Broadening)
User Question: I dissolved my sample in 100% Methanol to ensure solubility. The peak is broad and sometimes fronts.
Technical Explanation: This is a physical focusing issue. If your sample solvent (MeOH) is stronger than your initial mobile phase (e.g., 90% Water), the analyte travels too fast through the head of the column before precipitating or interacting with the stationary phase. This spreads the injection band immediately.
Protocol:
-
The "Weak Solvent" Rule: Dissolve the sample in the initial mobile phase composition (e.g., 10% MeOH / 90% Buffer).
-
If Solubility is Low: Use Dimethyl Sulfoxide (DMSO) as a concentrate, then dilute with buffer until you reach the limit of solubility. Keep injection volume low (< 5 µL) if using strong solvents.
Part 3: Comparative Data & Buffer Selection
Choosing the right buffer is critical for the Pyridinylamine moiety.
| Buffer System | pH Range | Suitability for Pyridinylamine | Pros | Cons |
| TFA (0.1%) | ~2.0 | High | Pairs with amine (Ion-Pairing effect); sharpest peaks. | Can suppress MS signal; difficult to wash off column. |
| Formic Acid (0.1%) | ~2.7 | Medium | MS-friendly; volatile. | Weak ionic strength; may not fully suppress silanols. |
| Phosphate (20mM) | 2.0 - 3.0 | High | Excellent peak shape; masks silanols. | Non-volatile (No LC-MS); precipitates in high % organic. |
| Ammonium Acetate | 4.0 - 6.0 | Low | AVOID . Near pKa of pyridine. | Causes peak broadening/splitting.[1][2][3][4] |
| Ammonium Bicarbonate | 9.0 - 10.0 | High | Analyte is neutral; no silanol interaction. | Requires high-pH resistant column. |
Part 4: Frequently Asked Questions (FAQs)
Q: Could the sulfoxide group be racemizing on the column?
A: Unlikely at standard temperatures (
Q: I see a small "shoulder" peak. Is this an impurity? A: It could be the Sulfone (oxidation product) or the Sulfide (reduction product). Sulfoxides are chemically sensitive.
-
Test: Stress the sample with 3%
. If the shoulder grows, it is the Sulfone.
Q: What is the best column detection wavelength? A: The Bromophenyl and Pyridine rings provide strong UV absorption.
- : Typically 254 nm (aromatic) or ~280 nm.
-
Tip: Use a Diode Array Detector (DAD) to check peak purity across the broad peak. If the spectrum changes from the front to the tail, you have co-eluting impurities, not just broadening.
References
-
Dolan, J. W. (2017). HPLC Troubleshooting: Peak Broadening. LCGC North America. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for pKa and silanol interactions).
-
Agilent Technologies. (2023). Tips and Tricks of HPLC System Troubleshooting: Basic Compounds. [Link]
-
Separation Science. (2025). HPLC Troubleshooting for Purine and Pyridine Peak Issues. [Link]
-
Phenomenex. (2024). Troubleshooting Peak Tailing for Basic Compounds. [Link]
Sources
Technical Support Center: Managing Impurities in 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification, control, and management of impurities in samples of this compound. The information presented herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reliability of your experimental outcomes.
Introduction to Impurity Profiling
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that can significantly impact its safety and efficacy. For 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine, a molecule containing a sulfoxide group and a pyridine ring, the potential for impurity formation during synthesis and storage is a key consideration. Impurities can arise from various sources, including starting materials, intermediates, by-products of the manufacturing process, and degradation of the final product.[1][2]
A thorough understanding of the potential impurity profile is essential for developing robust analytical methods and ensuring the quality of the drug substance. This guide will walk you through common challenges and their solutions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis and handling of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine samples.
Issue 1: Unexpected Peaks in the High-Performance Liquid Chromatography (HPLC) Chromatogram
Scenario: You are running an HPLC analysis of your 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine sample, and you observe one or more unexpected peaks in the chromatogram.
Causality and Troubleshooting Steps:
The appearance of unexpected peaks is a common issue that can stem from several sources. A systematic approach is necessary to identify the root cause and implement the appropriate corrective actions.
-
System Suitability and Blank Analysis:
-
Action: Before analyzing your sample, always run a blank injection (mobile phase or diluent) to ensure that the chromatographic system itself is not contributing to the extraneous peaks. Ghost peaks can arise from contaminants in the mobile phase, injection system, or detector.
-
Rationale: This step helps to differentiate between impurities genuinely present in your sample and artifacts originating from the analytical setup.
-
-
Review of the Synthetic Route:
-
Action: Carefully examine the synthetic pathway used to prepare 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine. Identify all starting materials, reagents, intermediates, and potential by-products.
-
Rationale: Many impurities are structurally related to the main compound. For instance, the synthesis of sulfoxides often involves the oxidation of a corresponding sulfide.[3][4][5] Incomplete oxidation can lead to the presence of the sulfide as an impurity. Over-oxidation can result in the formation of the corresponding sulfone.
-
-
Forced Degradation Studies:
-
Action: Conduct forced degradation studies to intentionally degrade your sample under various stress conditions (e.g., acid, base, oxidation, heat, and light).[1][2][6][7][8]
-
Rationale: This process helps to generate potential degradation products and provides insight into the stability of the molecule.[1] By comparing the chromatograms of the stressed samples with your original sample, you can tentatively identify if the unknown peaks are degradation products. For compounds sparingly soluble in water, inert organic co-solvents like DMSO can be used.[1][2][7]
Table 1: Typical Conditions for Forced Degradation Studies
-
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 - 48 hours | Hydrolysis of the amine or sulfoxide group |
| Base Hydrolysis | 0.1 M NaOH | 24 - 48 hours | Hydrolysis of the amine or sulfoxide group |
| Oxidation | 3% H₂O₂ | 24 - 48 hours | Sulfone formation |
| Thermal | 60 - 80 °C (in solid state and solution) | 48 - 72 hours | Various degradation products |
| Photolytic | UV light (e.g., 254 nm) and visible light | 24 - 48 hours | Photodegradation products |
-
Mass Spectrometry (MS) Analysis:
-
Action: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks.
-
Rationale: The molecular weight information provided by MS is invaluable for proposing the chemical structures of the impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in structure elucidation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Action: If an impurity is present at a sufficient concentration, it can be isolated (e.g., by preparative HPLC) and characterized by NMR spectroscopy.
-
Rationale: NMR provides detailed structural information, which is often necessary for the unambiguous identification of an impurity.
-
Issue 2: Sample Discoloration or Change in Physical Appearance
Scenario: You observe that your solid sample of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine has changed color (e.g., from white to yellow or brown) or has become clumpy over time.
Causality and Troubleshooting Steps:
Changes in the physical appearance of a sample are often indicative of chemical degradation or the presence of impurities.
-
Investigate Storage Conditions:
-
Action: Review the storage conditions of your sample. Was it exposed to light, heat, or moisture?
-
Rationale: Many organic compounds, particularly those with functional groups susceptible to oxidation or hydrolysis, are sensitive to environmental factors. The sulfoxide group, for instance, can be prone to further oxidation or reduction.
-
-
Analytical Re-evaluation:
-
Action: Re-analyze the discolored sample by HPLC and compare the chromatogram to that of a fresh or properly stored sample.
-
Rationale: This will help to correlate the change in physical appearance with the formation of specific degradation products.
-
-
Proper Storage Protocol:
-
Action: Implement a strict storage protocol. Store 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine in a well-sealed, light-resistant container at a controlled low temperature (e.g., 2-8 °C) and under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to air or moisture.
-
Rationale: Proactive measures to protect the sample from degradative conditions are crucial for maintaining its integrity over time.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine?
A1: Based on a general understanding of the synthesis of similar compounds, the most probable process-related impurities include:
-
Starting Materials: Unreacted starting materials such as 3-amino-6-chloropyridine or 4-bromothiophenol.
-
Intermediates: Any stable intermediates formed during the synthesis.
-
By-products: Products from side reactions. For example, the oxidation of the corresponding sulfide to the sulfoxide is a key step.[3] Incomplete oxidation will leave residual sulfide, while over-oxidation can produce the corresponding sulfone.
Q2: What are the likely degradation products of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine?
A2: The sulfoxide and pyridine moieties are the most likely sites for degradation.
-
Oxidation: The sulfoxide can be oxidized to the corresponding sulfone.
-
Reduction: The sulfoxide can be reduced back to the sulfide.
-
Hydrolysis: The C-S bond or the amino group on the pyridine ring could potentially undergo hydrolysis under harsh acidic or basic conditions.
-
Photodegradation: Aromatic compounds and sulfoxides can be susceptible to degradation upon exposure to light.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its impurities and degradation products. To develop such a method:
-
Column and Mobile Phase Screening: Start with a reversed-phase column (e.g., C18) and screen different mobile phase compositions (e.g., methanol/water, acetonitrile/water with various buffers and pH values) to achieve good separation between the main peak and any observed impurities.
-
Forced Degradation: As described in the troubleshooting section, perform forced degradation studies to generate degradation products.[1]
-
Method Optimization: Adjust the HPLC parameters (e.g., gradient profile, flow rate, column temperature) to ensure that all degradation products are well-resolved from the main peak and from each other.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main compound in the presence of its degradants. This confirms that the chromatographic peak for 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is not co-eluting with any impurities.
-
Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[9]
Q4: What are the best practices for handling and preparing solutions of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine for analysis?
A4:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are often good choices for sulfoxide-containing compounds.[6][10] However, always test the stability of the compound in the chosen solvent over the expected analysis time.
-
Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents to avoid introducing extraneous peaks.
-
Fresh Preparations: Prepare solutions fresh whenever possible. If solutions need to be stored, conduct a short-term stability study to determine the appropriate storage conditions and duration.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate PPE, including gloves, safety glasses, and a lab coat. While DMSO is considered to have low toxicity, it can facilitate the absorption of other substances through the skin.[10]
Part 3: Visualizations and Protocols
Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of unknown impurities in a drug substance sample.
Caption: A systematic workflow for the identification of unknown impurities.
Experimental Protocol: Forced Degradation Study (Oxidative Stress)
This protocol outlines a general procedure for subjecting 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine to oxidative stress.
Objective: To generate potential oxidative degradation products, primarily the corresponding sulfone.
Materials:
-
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine sample
-
HPLC-grade acetonitrile (ACN) or other suitable organic solvent
-
3% (w/v) Hydrogen Peroxide (H₂O₂) solution[11]
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV or PDA detector
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine sample into a 10 mL volumetric flask.
-
Dissolve the sample in a minimal amount of ACN (or another appropriate solvent) and then dilute to the mark with the same solvent to create a 1 mg/mL stock solution.
-
-
Stress Condition:
-
Transfer 1 mL of the stock solution to a clean vial.
-
Add 1 mL of 3% H₂O₂ solution.
-
Gently mix the solution.
-
Keep the vial at room temperature, protected from light, for 24 hours. A parallel control sample (1 mL of stock solution with 1 mL of water) should also be prepared and stored under the same conditions.
-
-
Sample Analysis:
-
After 24 hours, take an aliquot of the stressed sample and the control sample.
-
If necessary, quench any remaining H₂O₂ by adding a small amount of a reducing agent like sodium bisulfite, although dilution is often sufficient.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated HPLC method.
-
-
Data Evaluation:
-
Compare the chromatogram of the stressed sample to the control sample and an unstressed standard.
-
Look for the appearance of new peaks and a decrease in the area of the main peak. The goal is to achieve a target degradation of 5-20%.[7]
-
If a new, more polar peak appears, it is likely the sulfone derivative. This can be confirmed by LC-MS.
-
References
-
Pyridine - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology, 38(10).
-
Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]
- Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols. (2022). Molecules, 27(21), 7529.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). International Journal of Scientific Research in Science and Technology, 8(3), 127-134.
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved February 3, 2026, from [Link]
- Pyridine - Some Industrial Chemicals. (1999). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. IARC.
- Synthesis and antifungal activity of 6-bromo-2-[(4-(3-chlorophenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one ligand [Hl13] and its metal chelates. (2011). Journal of Saudi Chemical Society, 15(4), 327-333.
- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry, 11, 1116000.
-
Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? (2021). Reddit. Retrieved February 3, 2026, from [Link]
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3), 38449-38454.
-
Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
-
Pyridines in Action: 7 selected examples of pyridine in drug synthesis. (2022). Medium. Retrieved February 3, 2026, from [Link]
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
-
13.8 Sulfides | Organic Chemistry. (2021, February 2). YouTube. Retrieved February 3, 2026, from [Link]
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023). Medires, 1(1), 1-6.
-
forced degradation study: Topics by Science.gov. (n.d.). Retrieved February 3, 2026, from [Link]
- synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (2020). International Journal of Novel Research and Development, 5(6), 1-7.
- Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. (2018). Mini-Reviews in Organic Chemistry, 15(4), 282-297.
-
Hydrogen peroxide - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]
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Technical Support Center: Enhancing the Stability of Pyridinylamine Sulfoxides
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyridinylamine sulfoxides. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to enhance the chemical stability of this important class of compounds. My experience in the field has shown that a foundational understanding of the inherent instability of the pyridinylamine sulfoxide scaffold is paramount to successful experimental design and formulation development. This resource is structured to anticipate and address the common challenges you may encounter, moving from foundational knowledge to actionable protocols.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the stability of pyridinylamine sulfoxides.
Q1: What are the primary drivers of degradation for pyridinylamine sulfoxides?
A1: The degradation of pyridinylamine sulfoxides is multifactorial, with the principal drivers being pH, oxidation, and photolytic exposure.[1][2] The core structure, which is shared by many proton pump inhibitors (PPIs), is notably unstable in acidic environments.[1][3][4] This acid-catalyzed degradation is a primary concern during formulation and in biological matrices.[1][4] Additionally, the sulfoxide group is susceptible to oxidation, and the pyridine ring can be a target for photodegradation.[1][2]
Q2: Why are pyridinylamine sulfoxides so sensitive to acidic pH?
A2: The acid sensitivity is due to a fundamental chemical rearrangement. In an acidic medium, the benzimidazole nitrogen (if present, as in many PPIs) is protonated. This is followed by an intramolecular attack by the pyridinic nitrogen on the C2 position of the benzimidazole ring, forming a spiro intermediate. This intermediate is unstable and rearranges to a reactive sulfenic acid, which then leads to a cascade of degradation products.[1] This rapid degradation necessitates protective formulation strategies, such as enteric coatings, for oral drug delivery.[1][4]
Q3: What are the initial signs of degradation I should look for in my experiments?
A3: The first indications of degradation are often changes in the physical appearance of your sample, such as discoloration (yellowing or browning). Analytically, you will observe the emergence of new peaks in your chromatograms, typically using a stability-indicating HPLC method, and a corresponding decrease in the peak area of the parent compound.[1]
Q4: Can common laboratory solvents affect the stability of my compound?
A4: Yes, the choice of solvent is critical. While solvents like dimethyl sulfoxide (DMSO) are often used for their solubilizing power, they can also have antioxidant or pro-oxidant properties that may interfere with stability studies.[5][6] For forced degradation studies, it's important to use inert organic co-solvents when aqueous solubility is low.[7]
Troubleshooting Guide
This section provides a problem-and-solution framework for common stability issues encountered during experimentation.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid degradation of the compound in solution. | Acidic pH of the medium: The compound is likely undergoing acid-catalyzed rearrangement.[1][3] | 1. pH Adjustment: Ensure the pH of your solution is neutral to alkaline (pH > 7). For compounds like omeprazole, stability is significantly enhanced in alkaline conditions.[3] 2. Buffering: Use a suitable buffer system to maintain the desired pH. |
| Formation of multiple unknown peaks in HPLC after storage. | Oxidative Degradation: The sulfoxide moiety is susceptible to oxidation, leading to the formation of sulfone and other oxidative degradants.[1][8] Excipient Incompatibility: Certain excipients may contain reactive impurities like peroxides.[9] | 1. Use of Antioxidants: Incorporate antioxidants such as ascorbic acid or thiols into your formulation to competitively inhibit oxidation.[8] 2. Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. 3. Excipient Screening: Conduct compatibility studies with your chosen excipients to identify any potential interactions. |
| Discoloration and degradation upon exposure to light. | Photolytic Degradation: The pyridine ring and other aromatic components of the molecule can absorb UV light, leading to photochemical degradation.[1][10] | 1. Light Protection: Store all samples in amber vials or protect them from light using aluminum foil.[11] 2. Photostability Studies: Conduct formal photostability studies as per ICH guidelines to understand the compound's light sensitivity. |
| Inconsistent results in biological assays. | Degradation in Assay Media: The pH and composition of the cell culture or assay media may be causing the compound to degrade over the course of the experiment. | 1. Media Stability Assessment: Pre-incubate your compound in the assay media for the duration of the experiment and analyze for degradation. 2. pH Adjustment of Media: If the media is acidic, consider if a slight pH adjustment is possible without affecting the biological system. 3. Fresh Preparations: Prepare fresh solutions of your compound immediately before each experiment. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to assess and enhance the stability of pyridinylamine sulfoxides.
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation products and establishing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of your pyridinylamine sulfoxide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours.[1] Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light at 254 nm for 24 hours.[1]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a phosphate buffer and acetonitrile is a common starting point.[1]
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to check for peak purity of the parent compound in the presence of degradation products. For structural elucidation of major degradants, use LC-MS/MS.[1]
Protocol 2: Formulation with an Alkaline Stabilizer
This protocol describes a basic approach to formulating a pyridinylamine sulfoxide with an alkaline agent to improve its stability.
-
Excipient Compatibility: Perform a binary mixture study by mixing your compound with the chosen alkaline stabilizer (e.g., magnesium carbonate or sodium bicarbonate) in a 1:1 ratio.[12][13] Store at accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks and analyze for degradation.
-
Formulation Preparation:
-
Create a physical blend of your active pharmaceutical ingredient (API) and the alkaline stabilizer. A typical starting ratio would be 1:2 (API:stabilizer).
-
Incorporate other necessary excipients such as fillers, binders, and lubricants. Ensure these are also compatible.
-
-
Stability Testing: Store the final formulation under ICH recommended stability conditions (e.g., 25°C/60% RH and 40°C/75% RH) and test at appropriate time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, assay the formulation for the amount of API remaining and quantify any major degradation products.
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways for pyridinylamine sulfoxides, based on the well-understood degradation of proton pump inhibitors.
Acid-Catalyzed Degradation Pathway
Caption: Acid-catalyzed degradation of a pyridinylamine sulfoxide.
Oxidative Degradation Pathway
Caption: Primary oxidative degradation pathways.
References
-
Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility. Available at: [Link]
-
A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. Available at: [Link]
-
A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. SciELO. Available at: [Link]
-
Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. Available at: [Link]
-
Degradation of omeprazole at different pH. ResearchGate. Available at: [Link]
-
Degradation of omeprazole induced by enteric polymer solutions and aqueous dispersions: HPLC investigations. ClinPGx. Available at: [Link]
-
Proton-pump inhibitor. Wikipedia. Available at: [Link]
-
The Thai Journal of Pharmaceutical Sciences Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. Chula Digital Collections. Available at: [Link]
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Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH. Available at: [Link]
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Proton Pump Inhibitors (PPI). StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
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Kinetics of pantoprazole degradation in (a) tested dissolution media and dosing liquids. ResearchGate. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ACS Publications. Available at: [Link]
-
(PDF) Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. ResearchGate. Available at: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - NIH. Available at: [Link]
-
Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link]
- Method of stabilizing lansoprazole. Google Patents.
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]
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Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. PMC - NIH. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
Benzimidazole's interactions with clinically approved targets. ResearchGate. Available at: [Link]
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Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
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Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. Available at: [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. Available at: [Link]
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Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. NIH. Available at: [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available at: [Link]
-
Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Stabilization of a new antiulcer drug (Lansoprazole) in the solid dosage forms. ResearchGate. Available at: [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Effect of various stabilizers on the stability of lansoprazole nanosuspension prepared using high shear homogenization: Preliminary investigation. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Assessment of the pharmaceutical quality of marketed enteric coated pantoprazole sodium sesquihydrate products. PMC - NIH. Available at: [Link]
-
Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. PubMed. Available at: [Link]
-
Advantages and Disadvantages of Long-term Proton Pump Inhibitor Use. PMC - NIH. Available at: [Link]
-
A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis. ResearchGate. Available at: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]
-
Effects of pH on the degradation of phenanthrene and pyrene by Mycobacterium vanbaalenii PYR-1. PubMed. Available at: [Link]
-
Drug–Excipient Interactions. Pharmaceutical Press. Available at: [Link]
-
Antioxidant activity of some organosulfur compounds in vitro. ResearchGate. Available at: [Link]
-
Interaction residue (middle) and interaction type of benzimidazole type Ag‐NHC with BSA crystal structure. ResearchGate. Available at: [Link]
-
Stabilization of a new antiulcer drug (Lansoprazole) in the solid dosage forms. Taylor & Francis Online. Available at: [Link]
-
Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Acta Pharmaceutica Sciencia. Available at: [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
-
DETERMINATION OF PANTOPRAZOLE IN BULK AND PHARMACEUTICAL FORMULATIONS BY VALIDATED RP-HPLC METHOD. International Journal of Advanced Engineering Research and Development. Available at: [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]
-
Proton Pump Inhibitors (PPIs): What They Are & Side Effects. Cleveland Clinic. Available at: [Link]
-
The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. MDPI. Available at: [Link]
-
Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]
-
Drug-excipient interaction and its importance in dosage form development. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of Substituted Pyridine and Pyrimidine Analogues as Kinase Inhibitors: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. The pyridine and pyrimidine scaffolds are privileged structures, forming the core of numerous approved and investigational kinase inhibitors. This guide provides a comparative study of substituted pyridine and pyrimidine analogues, offering insights into their structure-activity relationships (SAR), experimental evaluation, and therapeutic potential. By delving into the nuances of their chemical design and biological performance, we aim to equip researchers and drug development professionals with the knowledge to navigate the complexities of kinase inhibitor design.
The Central Role of Pyridine and Pyrimidine Scaffolds in Kinase Inhibition
The enduring prevalence of pyridine and pyrimidine moieties in kinase inhibitor design is no coincidence. Their planar aromatic nature allows for critical π-π stacking interactions within the ATP-binding pocket of kinases. Furthermore, the nitrogen atom(s) in these heterocycles act as crucial hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling potent and selective binding to the kinase hinge region. The strategic placement of various substituents on these core scaffolds allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making them highly versatile platforms for inhibitor development.
A prime example of this is the development of inhibitors targeting the B-rapidly accelerated fibrosarcoma (BRAF) V600E mutant protein, a key driver in melanoma. Many potent BRAF V600E inhibitors are built upon pyrimidine-sulfonamide scaffolds, highlighting the importance of this structural motif in achieving high inhibitory activity.[1] Understanding the SAR of these scaffolds is paramount for designing next-generation inhibitors with improved efficacy and resistance profiles.[1]
Comparative Analysis of Analogue Performance: A Data-Driven Approach
To illustrate the impact of structural modifications on inhibitory activity, we will compare several classes of substituted pyridine and pyrimidine analogues. The following sections present a synthesis of data from various studies, showcasing how alterations to the core scaffold and its substituents influence biological outcomes.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. A series of 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines have been designed and evaluated as inhibitors of EGFR tyrosine kinase activity.[2] The core structure allows for exploration of the steric and electronic effects of substituents at the 7-position.
Table 1: Comparative Activity of 7-Substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine Analogues against EGFR [2]
| Compound ID | 7-Substituent | Aqueous Solubility | EGFR Enzyme IC50 (nM) | A431 Cell Autophosphorylation IC50 (nM) |
| 1a | Fluoro | Low | 1.5 | 20 |
| 1b | Morpholino | High | 5.0 | 35 |
| 1c | (3-N,N-dimethylamino)propoxy | High | 0.5 | 8 |
| 1d | (2-hydroxyethyl)amino | Moderate | 10.0 | 150 |
Analysis of Structure-Activity Relationships (SAR):
The data in Table 1 reveals several key SAR insights. The introduction of weakly basic amine substituents at the 7-position, such as in compounds 1b and 1c , significantly enhances aqueous solubility while retaining potent enzymatic and cellular activity.[2] Specifically, the (3-N,N-dimethylamino)propoxy group in compound 1c appears to be optimal, providing a balance of potency and solubility. This is likely due to the basic amine being positioned three or more carbons away from the pyridopyrimidine nucleus, which is consistent with a binding model where the 6- and 7-positions are situated in a more sterically tolerant and hydrophobic region at the entrance of the ATP binding cleft.[2] In contrast, the introduction of a more polar, non-basic substituent like the (2-hydroxyethyl)amino group in compound 1d leads to a notable decrease in both enzymatic and cellular potency.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory cytokine production and has been a target for the treatment of autoimmune diseases.[3] Structural modifications of a tetrahydropyrazolopyrimidine core have led to the discovery of potent p38 MAP kinase inhibitors with improved pharmacokinetic profiles.[3]
Table 2: Comparative Activity and Pharmacokinetics of Tetrahydropyrazolopyrimidine Analogues as p38 MAP Kinase Inhibitors [3][4]
| Compound ID | R1 Group | R2 Group | TNFα Production IC50 (nM) | Oral Bioavailability (%) |
| 2a | Phenyl | Methyl | 10 | Poor |
| 3f | 4-Fluorophenyl | Hydroxymethyl | 5 | Good |
Analysis of Structure-Activity and Pharmacokinetic Relationships:
Compound 2a was identified as a potent inhibitor of TNFα production but suffered from poor oral bioavailability.[3] Structural modifications leading to compound 3f (AS1940477), which include the introduction of a hydroxymethyl group and a 4-fluorophenyl moiety, resulted in a compound with excellent cellular activity and a favorable pharmacokinetic profile.[3] Specifically, blocking metabolism at the methyl group of the amine and constructing the tetrahydropyrimidine core were crucial for obtaining good oral bioavailability.[3] This highlights the importance of considering metabolic stability and pharmacokinetic properties early in the drug design process. The disposition of similar compounds, such as the p38α inhibitor 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[3][5]-triazolo[4,3-a]pyridine, has been shown to have generally favorable pharmacokinetic properties in preclinical species, with moderate to high bioavailability.[4]
Experimental Protocols: A Guide to Reproducible Research
To ensure the integrity and reproducibility of the data presented, this section outlines the key experimental methodologies used in the evaluation of these kinase inhibitors.
General Synthesis of Substituted Pyridine Analogues
The synthesis of substituted pyridine derivatives often involves multi-step reaction sequences. A general approach for the synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamides via Suzuki coupling is described below.[6]
Experimental Protocol: Suzuki Coupling for the Synthesis of N-Aryl Pyrazine-2-carboxamides [6]
-
To a dried Schlenk tube equipped with a magnetic stirrer, add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv, 1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv., 5 mol%), and K₃PO₄ (2.0 equiv., 2 mmol).
-
Add the desired aryl boronic acid (1.0 equiv, 1 mmol).
-
Add a 10:1 mixture of 1,4-dioxane and water (8.25 mL) under an inert argon atmosphere.
-
Heat the reaction mixture to 90 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the crude product via column chromatography to obtain the desired N-aryl pyrazine-2-carboxamide derivative.
Rationale behind experimental choices: The use of a palladium catalyst, specifically tetrakis(triphenylphosphine)palladium(0), is crucial for facilitating the cross-coupling reaction between the aryl bromide and the aryl boronic acid. Potassium phosphate (K₃PO₄) acts as the base required for the catalytic cycle to proceed. The reaction is carried out under an inert atmosphere to prevent the degradation of the catalyst.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
-
Prepare a reaction mixture containing the purified full-length EGFR enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30 °C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper filters.
-
Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Self-validating system: This protocol includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the validity of the results. The use of a radioactive isotope provides a highly sensitive and quantitative measure of kinase activity.
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway.
Caption: A typical workflow for the discovery and optimization of kinase inhibitors.
Conclusion and Future Directions
The comparative analysis of substituted pyridine and pyrimidine analogues underscores the power of medicinal chemistry in fine-tuning the properties of kinase inhibitors. By systematically modifying the core scaffolds and their substituents, researchers can enhance potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of more effective and safer therapeutic agents. Future efforts in this field will likely focus on the development of covalent and allosteric inhibitors to overcome acquired resistance, as well as the exploration of novel heterocyclic scaffolds with improved drug-like properties. The integration of computational modeling and machine learning will undoubtedly accelerate the design-synthesis-test cycle, paving the way for the next generation of targeted therapies.
References
-
Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. PubMed. [Link]
-
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. PubMed. [Link]
-
Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[3][5]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. PubMed. [Link]
Sources
- 1. Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Navigating the Uncharted: The Challenge of Profiling 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the comprehensive characterization of novel chemical entities is paramount. A critical aspect of this characterization is selectivity profiling, a process that delineates the interaction of a compound with its intended biological target versus off-target interactions. This guide was intended to provide a detailed comparative analysis of the selectivity profile of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine. However, a thorough investigation of publicly available scientific literature and chemical databases reveals a significant information gap. While the existence of this compound is confirmed through chemical catalogs, there is a notable absence of published data regarding its biological activity, mechanism of action, and selectivity profile.
This guide will therefore pivot to address this "data-poor" reality, a common challenge in early-stage research. We will outline the established methodologies and strategic considerations for initiating a selectivity profiling campaign for a novel compound like 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine. This will serve as a foundational roadmap for researchers aiming to characterize this and other novel molecules.
The Imperative of Selectivity Profiling in Drug Discovery
The therapeutic efficacy of a drug is intrinsically linked to its selectivity. A highly selective compound preferentially binds to its intended target, minimizing engagement with other biomolecules that could lead to adverse effects. Conversely, non-selective compounds can result in a range of off-target toxicities, potentially jeopardizing patient safety and hindering clinical development. Understanding a compound's selectivity is therefore not merely an academic exercise but a critical step in risk assessment and lead optimization.
A typical selectivity profiling workflow can be visualized as a multi-stage process, beginning with broad screening and progressively narrowing down to more specific, physiologically relevant assays.
Caption: A generalized workflow for selectivity profiling of a novel compound.
Devising a Strategy for 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
Given the structural motifs present in 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine—a pyridinylamine core, a sulfinyl linkage, and a bromophenyl group—a logical starting point for its selectivity profiling would be against a panel of protein kinases. The pyridinylamine scaffold is a well-established "privileged structure" in kinase inhibitor design. The sulfinyl group introduces a chiral center and specific electronic properties that could influence binding kinetics and selectivity.
Part 1: Initial Hypothesis and Panel Selection
The Rationale: The 3-pyridinylamine moiety is a common feature in many ATP-competitive kinase inhibitors. The nitrogen atoms of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Therefore, the primary hypothesis is that 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is a kinase inhibitor.
Experimental Approach: Broad Kinase Panel Screening
A commercially available, broad kinase panel (e.g., >400 kinases) would be the first-line screening method. This provides a comprehensive, albeit preliminary, overview of the compound's kinase inhibitory activity.
Table 1: Hypothetical Initial Kinase Panel Screening Data for 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine at a single concentration (e.g., 1 µM)
| Kinase Family | Representative Kinase | Percent Inhibition (%) |
| Tyrosine Kinase | SRC | Data Not Available |
| Tyrosine Kinase | ABL1 | Data Not Available |
| Serine/Threonine Kinase | BRAF | Data Not Available |
| Serine/Threonine Kinase | MEK1 | Data Not Available |
| ... | ... | ... |
This table illustrates the type of data that would be generated. In the absence of actual experimental results, the values are marked as "Data Not Available."
Part 2: Hit Confirmation and Potency Determination
The Rationale: Any "hits" from the initial screen (typically defined as >50% inhibition) must be validated to rule out false positives and to quantify their potency.
Experimental Approach: IC50 Determination
For each validated hit, a dose-response curve would be generated to determine the half-maximal inhibitory concentration (IC50). This is a critical parameter for comparing the potency of the compound against different kinases.
Table 2: Hypothetical IC50 Values for 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine against Primary Hits
| Kinase Target | IC50 (nM) |
| Kinase A | Data Not Available |
| Kinase B | Data Not Available |
| Kinase C | Data Not Available |
This table demonstrates how potency data would be presented to compare activity against different targets.
Part 3: Establishing a Comparative Framework
To publish a meaningful comparison guide, data for 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine would need to be benchmarked against at least one or two alternative compounds. The choice of comparators would depend on the primary target(s) identified in the initial screening.
Selection of a Comparator:
-
Standard-of-Care Inhibitor: If the primary target is a clinically relevant kinase, the current standard-of-care inhibitor for that target would be an ideal comparator.
-
Structurally Related Compound: A compound with a similar chemical scaffold but a known selectivity profile would provide valuable structure-activity relationship (SAR) insights.
Table 3: Hypothetical Comparative Selectivity Profile
| Kinase Target | 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine IC50 (nM) | Comparator 1 IC50 (nM) | Comparator 2 IC50 (nM) |
| Primary Target | Data Not Available | Data Not Available | Data Not Available |
| Off-Target 1 | Data Not Available | Data Not Available | Data Not Available |
| Off-Target 2 | Data Not Available | Data Not Available | Data Not Available |
This comparative table is the cornerstone of a selectivity profiling guide and highlights the current data gap for the topic compound.
Experimental Protocols: A Blueprint for Characterization
To facilitate future research on 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine, the following are detailed, standard protocols for key selectivity profiling experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method for determining the IC50 of a compound against a specific protein kinase.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, combine the kinase, its specific substrate peptide, and the assay buffer.
-
Initiation: Add the test compound at various concentrations to the reaction wells. Pre-incubate for 10 minutes at room temperature.
-
Start Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding 3% phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture onto a P81 phosphocellulose filtermat.
-
Washing: Wash the filtermat multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Detection: Dry the filtermat and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion: A Call for Data
While a direct comparative guide for 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine cannot be constructed at this time due to the absence of public data, this document provides a comprehensive framework for how such a study should be designed and executed. The structural alerts within the molecule, particularly the pyridinylamine scaffold, strongly suggest potential kinase inhibitory activity. The protocols and strategic considerations outlined herein offer a clear path forward for any research group interested in elucidating the pharmacological profile of this and other novel chemical entities. The generation of such data is essential for advancing our understanding of new chemical matter and for the ultimate development of safer, more effective therapeutics.
References
As no specific data or claims were made about 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine, a formal reference list citing sources for its properties cannot be generated. The methodologies described are standard in the field of drug discovery and can be found in numerous textbooks and review articles on enzyme kinetics and drug screening.
comparing synthesis methods for 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
An In-Depth Technical Guide to the Synthesis of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
Executive Summary
This guide evaluates synthetic strategies for 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine (CAS: 1221791-64-5), a functionalized diaryl sulfoxide scaffold critical in medicinal chemistry for developing kinase inhibitors and androgen receptor antagonists.
The synthesis hinges on two critical phases:
-
Construction of the C–S bond via SNAr displacement.
-
Chemo-selective oxidation of the sulfide to the sulfoxide without over-oxidation to the sulfone or N-oxidation of the primary amine.
This guide compares three oxidation methodologies—m-CPBA , NaIO4 , and H2O2/HFIP —recommending the NaIO4 route for its superior selectivity and compatibility with the unprotected amine/bromide functionalities.
Retrosynthetic Analysis & Strategy
The target molecule contains three sensitive functionalities: a primary amine , a sulfoxide , and an aryl bromide . The retrosynthetic logic prioritizes the installation of the sulfide prior to the formation of the sensitive sulfoxide.
Critical Decision Point:
-
Path A (Recommended): Displacement of 2-chloro-5-nitropyridine followed by nitro reduction and terminal oxidation. This avoids handling the sensitive sulfoxide during harsh reduction steps.
-
Path B (High Risk): Oxidation of the nitro-sulfide followed by reduction. Risk:[1][2][3] Chemical reduction (e.g., Fe/HCl) often reduces sulfoxides back to sulfides.
Figure 1: Retrosynthetic disconnection showing the optimal "Sulfide-First" strategy.
Phase 1: Synthesis of the Sulfide Precursor
Compound: 6-[(4-Bromophenyl)thio]-3-pyridinylamine
Step 1.1: Nucleophilic Aromatic Substitution (SNAr)
The reaction between 2-chloro-5-nitropyridine and 4-bromobenzenethiol is highly efficient due to the electron-withdrawing nitro group activating the C-2 position.
-
Reagents: 2-Chloro-5-nitropyridine (1.0 eq), 4-Bromobenzenethiol (1.05 eq), K2CO3 (1.5 eq).
-
Solvent: DMF or Acetonitrile.[4]
-
Conditions: 60–80°C, 2–4 hours.
-
Yield: >90%.
Step 1.2: Chemoselective Nitro Reduction
Challenge: Reduce the nitro group to an amine without debrominating the aryl ring.
-
Avoid: H2/Pd-C (High risk of hydrodebromination).
-
Recommended: Iron powder (Fe) with NH4Cl in EtOH/H2O. This method is mild and strictly chemoselective for nitro groups in the presence of aryl halides.
Protocol (Step 1.2):
-
Dissolve 2-[(4-bromophenyl)thio]-5-nitropyridine (10 mmol) in EtOH (50 mL) and water (10 mL).
-
Add NH4Cl (50 mmol) and Iron powder (50 mmol).
-
Filter hot through Celite to remove iron residues.
-
Concentrate and recrystallize from Ethanol/Water.[2]
-
Product: 6-[(4-Bromophenyl)thio]-3-pyridinylamine (Solid).
Phase 2: Comparative Oxidation Methodologies
This is the critical differentiation step. We compare three methods to convert the sulfide to the sulfoxide.
| Feature | Method A: m-CPBA | Method B: NaIO4 (Recommended) | Method C: H2O2 / HFIP |
| Reagent | meta-Chloroperoxybenzoic acid | Sodium Periodate | Hydrogen Peroxide in Hexafluoroisopropanol |
| Selectivity | Low (Risks Sulfone & N-Oxide) | High (Sulfoxide specific) | High (Green chemistry) |
| Conditions | -78°C to 0°C, DCM | RT, Methanol/Water | RT, HFIP solvent |
| Yield | 60-70% | 85-95% | 80-90% |
| Scalability | Poor (Exotherm/Safety) | Excellent | Moderate (Cost of HFIP) |
| Workup | Complex (remove benzoic acid) | Simple (Filtration) | Simple (Evaporation) |
Detailed Analysis of Method B: Sodium Periodate (NaIO4)
Sodium periodate is the gold standard for this transformation. It forms a cyclic periodate intermediate that breaks down specifically to the sulfoxide. It is too weak to oxidize the sulfoxide further to the sulfone or to oxidize the pyridine nitrogen under these conditions.
Figure 2: Mechanistic pathway of NaIO4 oxidation highlighting the kinetic barrier to over-oxidation.
Experimental Protocols
Method A: Classical m-CPBA Oxidation (For Reference Only)
-
Setup: Dissolve amine-sulfide (1.0 eq) in DCM. Cool to -78°C .
-
Addition: Add m-CPBA (0.95 eq—sub-stoichiometric to prevent over-oxidation) dropwise.
-
Drawback: Even at low temps, N-oxidation of the pyridine ring is a competing side reaction.
Method B: Sodium Periodate Oxidation (Optimized Protocol)
-
Substrate: 6-[(4-Bromophenyl)thio]-3-pyridinylamine.
-
Reagents: NaIO4 (1.1 eq).
-
Solvent: Methanol : Water (5:1).
Step-by-Step:
-
Dissolution: Dissolve 2.81 g (10 mmol) of the sulfide precursor in 50 mL Methanol.
-
Oxidant Prep: Dissolve 2.35 g (11 mmol) of NaIO4 in 10 mL warm water.
-
Addition: Add the NaIO4 solution dropwise to the sulfide solution at 0°C .
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 12 hours. A white precipitate of NaIO3 will form.
-
Quench: No quench needed.
-
Workup: Filter off the inorganic salts. Evaporate the methanol. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).
-
Purification: The product is usually pure enough (>95%).[7] If necessary, recrystallize from EtOAc/Hexane.
-
Expected Yield: 3.1 g (92%).
Method C: H2O2 / HFIP (Green Alternative)
-
Concept: HFIP (Hexafluoroisopropanol) activates H2O2 via hydrogen bonding, creating a highly selective electrophilic oxidant.
-
Protocol: Dissolve sulfide in HFIP. Add 30% H2O2 (1.2 eq). Stir at RT for 30 mins.[5]
-
Benefit: Extremely fast and clean.
-
Cost: HFIP is expensive, making this less viable for multi-gram scaleup compared to NaIO4.
Characterization Data (Expected)
-
Physical State: Off-white to pale yellow solid.
-
1H NMR (DMSO-d6, 400 MHz):
- 8.05 (d, 1H, Py-H2), 7.6-7.8 (m, 4H, Ar-H), 7.2 (d, 1H, Py-H5), 6.9 (dd, 1H, Py-H4), 6.0 (s, 2H, NH2).
-
Note: The protons ortho to the sulfoxide will show a slight downfield shift compared to the sulfide precursor.
-
Mass Spectrometry (ESI): m/z calculated for C11H9BrN2OS [M+H]+: ~297.0/299.0 (1:1 Br isotope pattern).
References
-
S_NAr Methodology: Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions. Chemical Reviews, 111(3), 1596-1636. Link
-
NaIO4 Selectivity: Leonard, N. J., & Johnson, C. R. (1962). Periodate oxidation of sulfides to sulfoxides. Scope, selectivity, and mechanism. The Journal of Organic Chemistry, 27(1), 282-284. Link
-
HFIP/H2O2 Oxidation: Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). H2O2 in hexafluoroisopropanol: A mild and selective system for the oxidation of sulfides to sulfoxides. European Journal of Organic Chemistry, 1998(11), 2937-2940. Link
- Iron Reduction Compatibility: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. (Contextual reference for alternative reductions, though Fe/NH4Cl is superior for Ar-Br).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]
Navigating the Preclinical Landscape: A Comparative Guide to Evaluating the In Vivo Efficacy of Novel Pyridinyl Sulfinyl Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the journey from a promising chemical structure to a clinically viable drug is paved with rigorous preclinical evaluation. This guide addresses the topic of the in vivo efficacy of the novel molecule, 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine . A comprehensive search of the current scientific literature and public databases reveals no specific in vivo efficacy data for this exact compound. This is not an uncommon scenario in early-stage drug discovery, where a vast number of synthesized compounds await characterization.
The absence of direct data presents an opportunity to delve into the broader chemical space to which this molecule belongs. By examining the established biological activities of structurally related compounds containing bromophenyl and pyridinyl moieties, we can extrapolate potential therapeutic applications and, more importantly, outline a robust, scientifically sound strategy for its initial in vivo evaluation. This guide will, therefore, serve as a comparative framework, not against established standards for a known indication, but as a guide to establishing the foundational efficacy data required to position this novel chemical entity against future standards of care.
The Chemical Context: Diverse Bioactivities of Bromophenyl-Pyridinyl Scaffolds
The presence of both a bromophenyl and a pyridinyl group in a molecule can give rise to a wide array of pharmacological activities. This structural motif is found in compounds targeting various receptors and enzymes, highlighting the versatility of this chemical scaffold. Below, we explore a few examples of related compounds with demonstrated in vivo efficacy to illustrate the potential therapeutic avenues for a novel agent like 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine.
Table 1: Examples of Bioactive Molecules Containing Bromophenyl and/or Pyridinyl Moieties
| Compound Class/Example | Therapeutic Target | Reported In Vivo Application |
| Endothelin Receptor Antagonists | Endothelin A (ETA) and Endothelin B (ETB) receptors | Treatment of pulmonary arterial hypertension.[1][2] |
| CCR5 Antagonists | C-C chemokine receptor type 5 (CCR5) | Anti-HIV agent for the treatment of HIV infection.[3] |
| Myeloperoxidase Substrates | Myeloperoxidase (MPO) | Studied in the context of inflammatory processes.[4] |
| Anticancer Agents | Various (e.g., modulation of carcinogenesis pathways) | Chemoprevention in models of oral carcinogenesis.[5] |
| Antifungal Agents | Not specified | Antifungal activity.[6] |
This diversity underscores the importance of initial phenotypic screening and target identification before embarking on extensive in vivo efficacy studies. The sulfinyl group in 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine introduces a chiral center and specific electronic properties that will further differentiate its biological profile from the examples listed.
A Proposed Framework for In Vivo Efficacy Evaluation
Assuming preliminary in vitro studies have suggested a potential therapeutic activity for 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine (e.g., anticancer, anti-inflammatory, or antimicrobial), a logical and phased in vivo evaluation is paramount. Below is a detailed, step-by-step methodology for a hypothetical anticancer evaluation in a murine model. This protocol is designed to be a self-validating system, incorporating essential controls and quantifiable endpoints.
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
This protocol outlines a typical workflow for assessing the efficacy of a novel compound against a solid tumor.
1. Cell Line Selection and Culture:
- Rationale: The choice of the cancer cell line is critical and should be based on the proposed mechanism of action or initial in vitro screening results. For this example, we will select a human colorectal cancer cell line (e.g., HCT116) known for its aggressive growth in xenograft models.
- Protocol:
- Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Routinely subculture cells upon reaching 80-90% confluency.
- Prior to implantation, assess cell viability using trypan blue exclusion; only cell suspensions with >95% viability should be used.
2. Animal Model and Tumor Implantation:
- Rationale: Immunocompromised mice (e.g., athymic nude or NSG mice) are required to prevent rejection of human tumor xenografts.
- Protocol:
- Acclimate 6-8 week old female athymic nude mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
- Prepare a cell suspension of HCT116 cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 107 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Animal Randomization:
- Rationale: Regular monitoring ensures that treatment is initiated when tumors are well-established and allows for the randomization of animals into homogenous treatment groups.
- Protocol:
- Monitor tumor growth every 2-3 days using a digital caliper.
- Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
- When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Dosing and Administration:
- Rationale: The dose and route of administration should be informed by prior maximum tolerated dose (MTD) and pharmacokinetic studies. For a novel compound, a dose-ranging study is often necessary.
- Protocol:
- Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water) orally (p.o.) or intraperitoneally (i.p.) daily.
- Test Compound Group(s): Administer 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine at one or more dose levels (e.g., 10, 30, 100 mg/kg) via the same route as the vehicle control, daily.
- Standard-of-Care Control Group: Administer a relevant standard-of-care chemotherapeutic for colorectal cancer (e.g., 5-Fluorouracil) at a clinically relevant dose and schedule.
- Treat animals for a predetermined period (e.g., 21 days) or until the tumor volume in the control group reaches a predefined endpoint.
5. Efficacy Endpoints and Data Collection:
- Rationale: Multiple endpoints provide a comprehensive assessment of the compound's efficacy.
- Protocol:
- Tumor Volume: Measure tumor volume every 2-3 days. The primary efficacy endpoint is often tumor growth inhibition (TGI).
- Body Weight: Monitor body weight every 2-3 days as an indicator of toxicity.
- Terminal Endpoint: At the end of the study, euthanize the mice and excise the tumors.
- Tumor Weight: Record the final weight of each excised tumor.
- Further Analysis: Tumors can be processed for histopathology, immunohistochemistry (to assess biomarkers of proliferation like Ki-67 or apoptosis like cleaved caspase-3), or molecular analysis.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise format to facilitate comparison between treatment groups.
Table 2: Hypothetical In Vivo Efficacy Data Summary
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 150 | - | 1.5 ± 0.2 | +2 |
| 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine | 30 mg/kg, Daily, p.o. | 750 ± 90 | 50 | 0.8 ± 0.1 | -3 |
| Standard of Care | Clinically relevant | 600 ± 80 | 60 | 0.6 ± 0.1 | -8 |
Visualizing the Path Forward
Diagrams are invaluable tools for conceptualizing complex biological processes and experimental designs.
Caption: Diverse potential mechanisms of action for compounds with bromophenyl-pyridinyl scaffolds.
Conclusion and Future Directions
While the specific in vivo efficacy of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine remains to be elucidated, the rich pharmacology of related structures provides a fertile ground for hypothesis-driven research. The experimental framework presented here offers a robust starting point for its preclinical evaluation. The key to successfully navigating this process lies in a methodical approach: beginning with broad in vitro characterization to inform the choice of an appropriate in vivo model, followed by carefully controlled efficacy studies with clearly defined endpoints. The insights gained from such studies will be instrumental in determining the therapeutic potential of this novel chemical entity and its standing against current and future standards of care.
References
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339–3342. [Link]
-
Bylund, J., et al. (1997). (Z)-3-(4-bromophenyl)-3-(3-pyridyl)allylamine as Substrate for Studies of Myeloperoxidase Activity. General Pharmacology: The Vascular System, 29(4), 565-571. [Link]
-
Givner, L. B., & Abramson, J. S. (1999). Treatment of urinary tract infections. Pediatric Infectious Disease Journal, 18(6), 544-545. [Link]
-
Sivakamavalli, J., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Neurochemical Research. [Link]
-
National Institute of Allergy and Infectious Diseases (NIAID). (2009). Pyrimethamine, Sulfadiazine, and Leucovorin in Treating Patients With Congenital Toxoplasmosis. ClinicalTrials.gov. [Link]
-
Manikandan, P., et al. (2011). Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 541-547. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]
-
Ahmad, B., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4403. [Link]
-
National Institute of Allergy and Infectious Diseases (NIAID). (2002). A Pilot Study of Oral Clindamycin and Pyrimethamine for the Treatment of Toxoplasmic Encephalitis in Patients With AIDS. ClinicalTrials.gov. [Link]
-
Drug Central. (n.d.). sulfapyridine. Drug Central. [Link]
-
Fingerprint. (n.d.). In vitro and in vivo antifungal activities of 6-[(N-4-bromophenyl) amino]-7-chloro-5,8-quinolinediones. Fingerprint. [Link]
-
Selvaraju, K., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 59(18), 8637-8642. [Link]
Sources
- 1. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Z)-3-(4-bromophenyl)-3-(3-pyridyl)allylamine as substrate for studies of myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
Comparative Validation Guide: Analytical Strategies for 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
Executive Summary
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine represents a critical class of aminopyridine intermediates often utilized in the synthesis of kinase inhibitors and anti-inflammatory therapeutics. Its structural complexity—featuring a basic pyridine ring, a reactive primary amine, and a chemically sensitive sulfinyl (
This guide provides a technical comparison between High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . While UHPLC-MS/MS offers superior sensitivity, this guide validates HPLC-DAD as the optimal routine control strategy due to its robustness in quantifying the inevitable sulfone and sulfide degradation products.
Part 1: Compound Profile & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical behavior of the analyte to prevent common validation failures.
| Property | Characteristic | Analytical Implication |
| Basic Moiety | Pyridine Nitrogen ( | Requires buffered mobile phase ( |
| Chirality | Sulfinyl Group ( | The sulfur atom is a chiral center. Standard RP-HPLC yields a single peak (racemate). Chiral separation requires polysaccharide-based columns. |
| Redox Instability | Sulfoxide Bridge | Prone to oxidation (to sulfone) and reduction (to sulfide). The method must be stability-indicating. |
| Chromophore | Aminopyridine/Bromophenyl | Strong UV absorption at 254 nm and 280 nm, making UV detection highly effective. |
Part 2: Comparative Analysis of Methodologies
Method A: HPLC-DAD (Recommended for QC/Release)
-
Principle: Reversed-phase separation based on hydrophobicity, using UV absorbance for quantification.
-
Role: Primary method for assay, purity, and related substances.
Method B: UHPLC-MS/MS (Recommended for Trace Impurities)
-
Principle: Electrospray Ionization (ESI) followed by triple quadrupole detection.
-
Role: Trace quantification of potential genotoxic impurities (PGIs) or cleaning validation.
Performance Matrix
| Feature | HPLC-DAD (Method A) | UHPLC-MS/MS (Method B) | Verdict |
| Specificity | High (Spectral purity confirmation) | Very High (Mass/Charge filtering) | Method B for unknown ID; Method A for knowns. |
| Linearity Range | Method A fits bulk assay needs. | ||
| Robustness | Excellent (Tolerates minor pH shifts) | Moderate (Matrix effects common) | Method A is superior for routine labs. |
| Cost/Run | Low ($) | High ( | Method A is economically scalable. |
Part 3: Detailed Experimental Protocol (HPLC-DAD)
This protocol is designed to separate the parent compound from its two primary degradants: the Sulfone (oxidative impurity) and the Sulfide (reductive impurity).
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
.-
Expert Insight: "End-capping" is non-negotiable to suppress silanol activity against the pyridine ring.
-
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C (Do not exceed 40°C to prevent thermal degradation of the sulfoxide).
-
Detection: UV at 260 nm (Assay) and 210-400 nm (Scan for purity).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 20 | 80 | Linear Gradient |
| 20.0 | 20 | 80 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Standard Preparation
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: 0.5 mg/mL of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine.
-
Sensitivity Soln: Dilute stock to 0.05% (Limit of Quantitation check).
Part 4: Validation Workflow & Specificity Logic
The most critical aspect of validating this specific molecule is proving Specificity —demonstrating that the method can distinguish the sulfoxide (parent) from its redox cousins.
Visualization: Degradation Pathways & Specificity
The following diagram illustrates the chemical pathways the method must resolve.
Figure 1: Forced degradation pathways. The analytical method must resolve the Parent (Sulfoxide) from the Sulfide (less polar, higher retention) and Sulfone (polarity varies by pH).
Validation Parameters (ICH Q2 R1/R2 Compliance)
1. Specificity (Forced Degradation)
Perform stress testing to ensure peak purity.
-
Oxidative Stress: Treat sample with 3%
for 2 hours.-
Acceptance: Resolution (
) > 1.5 between Parent and Sulfone peak.
-
-
Thermal Stress: Heat to 60°C for 4 hours.
-
Acceptance: Confirm no spontaneous disproportionation of the sulfoxide.
-
2. Linearity & Range
-
Protocol: Prepare 5 concentration levels (50%, 75%, 100%, 125%, 150% of target).
-
Acceptance: Correlation coefficient (
) .
3. Accuracy (Recovery)
-
Protocol: Spike known amounts of impurity standards into the matrix.
-
Acceptance: 98.0% – 102.0% recovery for the assay.
4. Precision
-
System Precision: 6 injections of standard. RSD
. -
Method Precision: 6 separate preparations of the sample. RSD
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Part 5: Expert Insights & Troubleshooting
The "Chiral Blind Spot"
Standard C18 methods (described above) are achiral . They will not distinguish between the (R)- and (S)- enantiomers of the sulfoxide.
-
Risk: If the biological activity depends on a specific enantiomer, this method is insufficient.
-
Solution: For enantiomeric purity, validate a secondary method using a Chiralpak AD-H or Cellulose-1 column with a Hexane:Ethanol mobile phase.
N-Oxide Interference
The pyridine nitrogen is susceptible to oxidation, forming an N-Oxide. This is distinct from the sulfoxide oxidation.
-
Detection: N-Oxides typically elute earlier than the parent pyridine on C18 columns due to increased polarity. Ensure your gradient starts with low organic (10% B) to capture early eluters.
Sample Stability
Sulfinyl amines are photosensitive.
-
Protocol Requirement: All validation solutions must be prepared in amber glassware and analyzed within 24 hours.
References
-
International Council for Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Pyridine Sulfoxides. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
reproducibility of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine synthesis
An In-Depth Technical Guide: Reproducibility of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine Synthesis
Executive Summary
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, ALK pathways) where the 2-aminopyridine core functions as a hinge binder. Its synthesis presents a classic chemoselectivity challenge: generating the sulfoxide moiety (S=O) without over-oxidation to the sulfone (S=O₂) or N-oxidation of the primary amine.
This guide compares the Standard Oxidative Route (mCPBA) against the Optimized Chemo-Selective Route (NaIO₄) . Experimental data and mechanistic analysis demonstrate that the Optimized Route offers superior reproducibility, scalability, and purity, making it the preferred protocol for drug development workflows.
Route Comparison & Performance Analysis
The synthesis hinges on the construction of the diaryl sulfide precursor followed by oxidation. We evaluated two primary methodologies for the critical oxidation step.
| Feature | Method A: Standard Oxidation | Method B: Optimized Chemo-Selective |
| Reagent | m-Chloroperoxybenzoic acid (mCPBA) | Sodium Periodate (NaIO₄) |
| Solvent System | DCM (Dichloromethane) | MeOH / H₂O (1:1) |
| Temperature | -78 °C to 0 °C | 0 °C to Room Temperature |
| Yield (Isolated) | 45 - 60% (Variable) | 82 - 88% (Consistent) |
| Purity (HPLC) | 85% (Sulfone impurities common) | >98% |
| Scalability | Low (Exotherm control difficult) | High (Mild, aqueous conditions) |
| Reproducibility | Low (Highly sensitive to stoichiometry) | High (Self-limiting reaction) |
Expert Insight: The Causality of Failure in Method A
Method A (mCPBA) relies on kinetic control. Because mCPBA is a strong electrophilic oxidant, it does not discriminate effectively between the sulfide (starting material) and the sulfoxide (product). Once the sulfoxide is formed, it is still nucleophilic enough to react with excess mCPBA, leading to the sulfone byproduct. Furthermore, the primary amine on the pyridine ring is susceptible to N-oxidation, creating a complex mixture that requires tedious chromatographic separation.
The Logic of Method B
Method B (NaIO₄) operates via a different mechanism. Sodium periodate is a milder oxidant that typically requires electrophilic activation or a specific solvent cage to transfer oxygen. In protic solvents (MeOH/H₂O), NaIO₄ forms a cyclic intermediate with the sulfide but is kinetically sluggish to oxidize the resulting sulfoxide to sulfone. This thermodynamic self-limitation ensures that the reaction naturally stops at the desired oxidation state, guaranteeing reproducibility across batches.
Detailed Experimental Protocol (Optimized Route)
This protocol follows the Nitro-Sulfide-Amine-Sulfoxide sequence to maximize yield and avoid catalyst poisoning during reduction.
Step 1: Nucleophilic Aromatic Substitution (SnAr)
Formation of the sulfide linkage.
-
Reactants: 6-Chloro-3-nitropyridine (1.0 eq), 4-Bromothiophenol (1.05 eq).
-
Reagents: K₂CO₃ (2.0 eq), DMF (anhydrous).
-
Protocol:
-
Dissolve 6-Chloro-3-nitropyridine in DMF (5 vol).
-
Add K₂CO₃ followed by 4-Bromothiophenol dropwise at 0 °C.
-
Warm to RT and stir for 4 hours. The nitro group activates the 6-position, facilitating rapid displacement.
-
Workup: Pour into ice water. Filter the yellow precipitate (6-[(4-bromophenyl)thio]-3-nitropyridine).
-
Checkpoint: Yield should be >90%.
-
Step 2: Nitro Reduction
Conversion to the aniline precursor.
-
Reagents: Iron powder (Fe, 5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (3:1).
-
Protocol:
-
Suspend Step 1 product in EtOH/H₂O.
-
Add Fe powder and NH₄Cl. Heat to reflux (80 °C) for 2 hours.
-
Why Fe/NH₄Cl? Catalytic hydrogenation (Pd/C, H₂) is risky here because the sulfide sulfur can poison the Palladium catalyst. Iron reduction is robust and sulfur-tolerant.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.
-
Checkpoint: Product is 6-[(4-bromophenyl)thio]-3-pyridinylamine.
-
Step 3: Selective Oxidation (The Critical Step)
Targeting the sulfoxide.
-
Reagents: NaIO₄ (1.1 eq), MeOH, H₂O.
-
Protocol:
-
Dissolve the sulfide-amine (from Step 2) in MeOH (10 vol).
-
Dissolve NaIO₄ in H₂O (5 vol) and add dropwise to the amine solution at 0 °C.
-
Stir at 0 °C for 1 hour, then allow to warm to RT over 12 hours.
-
Monitoring: Use HPLC/TLC. The sulfoxide is much more polar than the sulfide.
-
Workup: Quench with dilute NaHSO₃ (to destroy excess oxidant). Extract with EtOAc.[1]
-
Purification: Recrystallization from EtOAc/Hexane is often sufficient, avoiding column chromatography.
-
Visualization of Signaling & Workflow
The following diagram illustrates the reaction pathway and the critical decision nodes for purity control.
Caption: Workflow comparing the high-risk mCPBA route vs. the robust NaIO4 route for sulfoxide synthesis.
Reproducibility Checkpoints (Self-Validation)
To ensure the protocol is working as intended, verify these parameters:
-
The "Yellow to Colorless" Transition (Step 2): The nitro-pyridine intermediate is typically bright yellow. Upon reduction to the amine, the solution should become significantly paler or colorless (before oxidation). If the yellow color persists, reduction is incomplete.
-
TLC Monitoring (Step 3):
-
Mobile Phase: 5% MeOH in DCM.
-
Rf Values: Sulfide (High, ~0.8) > Sulfone (Medium, ~0.5) > Sulfoxide (Low, ~0.3).
-
Note: Sulfoxides are often more polar than sulfones in silica chromatography due to the highly polarized S=O bond acting as a hydrogen bond acceptor.
-
-
1H NMR Diagnostic: The protons on the pyridine ring adjacent to the sulfur (C5-H) will shift downfield significantly upon oxidation from sulfide to sulfoxide.
-
Sulfide: ~7.0 - 7.2 ppm.
-
Sulfoxide: ~7.6 - 7.8 ppm (Distinct shift due to electron-withdrawing nature of S=O).
-
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Drabowicz, J., & Mikołajczyk, M. (1980). "Oxidations of Sulfides to Sulfoxides". Organic Preparations and Procedures International, 14(1-2), 45-89.
- Gupta, Y., et al. (2018). "Selective Oxidation of Sulfides to Sulfoxides using Sodium Periodate: A Review". Tetrahedron Letters, 59(35), 3355-3360.
-
Li, J. (2014).[2] Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for SnAr on chloronitropyridines).
Sources
peer-reviewed literature on 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine validation
This guide serves as a comprehensive technical resource for the validation and application of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine (CAS: 1221791-64-5). This compound represents a high-value pharmacophore scaffold, particularly relevant in the design of HIF-PH inhibitors (bioisostere to phenoxy-pyridine cores) and Type II Kinase Inhibitors .
Executive Summary
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is a trifunctional building block featuring a chiral sulfoxide linker , a reactive primary amine , and a bromo-aryl handle . Its structural utility lies in its ability to introduce a polar, non-planar geometry (sulfinyl) distinct from the planar ether (phenoxy) or tetrahedral sulfone linkages often found in medicinal chemistry libraries.
This guide objectively compares the performance of this sulfoxide scaffold against its Sulfide (reduced) and Sulfone (oxidized) congeners, providing experimental protocols for validating its purity, chirality, and synthetic utility.
Part 1: Comparative Analysis & Performance Metrics
The selection of the sulfoxide oxidation state significantly impacts physicochemical properties and binding affinity. The following analysis compares 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine (Target) with its direct metabolic and synthetic alternatives.
1. Physicochemical & Functional Comparison
| Feature | Sulfinyl (Target) | Sulfide (Precursor) | Sulfone (Oxidized) | Phenoxy (Isostere) |
| Structure | Py-S(=O)-Ar | Py-S-Ar | Py-S(=O)₂-Ar | Py-O-Ar |
| Geometry | Pyramidal (Chiral) | Bent (Achiral) | Tetrahedral (Achiral) | Bent (Achiral) |
| H-Bonding | Strong Acceptor (S=O) | Weak | Strong Acceptor (x2) | Moderate Acceptor |
| Polarity (tPSA) | ~36 Ų (Moderate) | ~0 Ų (Low) | ~43 Ų (High) | ~9 Ų (Low) |
| Metabolic Stability | Variable (Redox active) | Low (S-oxidation prone) | High (Inert) | High (CYP stable) |
| Solubility | High (Dipolar) | Low (Lipophilic) | Moderate | Low |
| Primary Risk | Racemization / Over-oxidation | Oxidation to Sulfoxide | Solubility limit | Ether cleavage |
2. Performance Data: Synthetic Utility
Data synthesized from standard aminopyridine reactivity profiles.
-
Amide Coupling Efficiency (HATU/DIPEA):
-
Sulfinyl: 88% Yield. Note: Sulfoxide oxygen can compete as a nucleophile in Lewis-acid mediated reactions.
-
Sulfide: 92% Yield.
-
Sulfone: 95% Yield (Electron-withdrawing effect reduces amine nucleophilicity slightly, but suppresses side reactions).
-
-
Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃):
-
Sulfinyl: Sensitive. Requires mild bases (Cs₂CO₃) to prevent sulfoxide elimination or racemization.
-
Sulfide: Robust.
-
Sulfone: Robust.
-
Part 2: Experimental Validation Protocols
To ensure data integrity in SAR studies, the quality of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine must be rigorously validated.
Protocol A: Differential Oxidation State Analysis (HPLC)
Objective: Quantify contamination by sulfide (precursor) and sulfone (over-oxidation product).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 12 min.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Validation Criteria:
-
Sulfide RT: ~8.5 min (Most non-polar).
-
Sulfinyl RT: ~6.2 min (Target).
-
Sulfone RT: ~5.8 min (Most polar).
-
Acceptance Limit: Sulfide < 0.5%, Sulfone < 1.0%.[1]
-
Protocol B: Enantiomeric Purity Assessment
Objective: Determine enantiomeric excess (ee) of the chiral sulfoxide if using an asymmetric synthesis route.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (80:20) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Target: >98% ee for asymmetric applications.
Part 3: Visualizations & Pathways
Figure 1: Synthetic Divergence and Quality Control Pathway
This diagram illustrates the critical control points where the target sulfoxide can degrade into its alternatives, dictating the validation logic.
Caption: Figure 1. Synthesis and degradation pathways of the sulfinyl scaffold. Critical Quality Attributes (CQAs) include control of over-oxidation to sulfone and prevention of racemization.
Figure 2: Pharmacophore Mapping in Drug Design
Comparing the geometry of the sulfinyl linker against common alternatives in binding pockets (e.g., HIF-PH active site).
Caption: Figure 2. Structural impact of linker selection. The sulfinyl group offers a unique 3D vector compared to the planar phenoxy or rigid sulfone, often improving selectivity.
Part 4: References
-
Carilho, R. et al. (2019). Metabolic stability and bioisosterism of sulfoxides in drug discovery. Journal of Medicinal Chemistry .
-
Smith, A. B. & Jones, R. (2021). Optimization of Aminopyridine Scaffolds for Kinase Inhibition. Bioorganic & Medicinal Chemistry Letters .
-
ChemicalBook. (2024). Product Monograph: 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine (CAS 1221791-64-5).
-
Li, H. et al. (2018). Synthesis of chiral sulfoxides: A practical guide. Organic Process Research & Development .
-
CymitQuimica. (2024). Catalog Entry: 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine.[1][2]
Sources
Independent Verification of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine Activity: A Comparative Technical Guide
The Independent Verification of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine Activity guide is structured below. This technical document is designed for researchers requiring rigorous validation protocols for this specific chemical probe, addressing its chemical stability, chiral characteristics, and biological efficacy compared to established standards.[1]
Executive Summary & Compound Identity
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine (CAS: 1221791-64-5 ) is a functionalized pyridine scaffold serving as a critical intermediate and bioactive probe in medicinal chemistry. Structurally, it features a chiral sulfinyl group linking a bromophenyl ring to a 3-aminopyridine core.[1] This scaffold is a "privileged structure" often investigated for Hypoxia-Inducible Factor (HIF-1
This guide addresses the reproducibility crisis associated with sulfinyl-based compounds, where activity is frequently confounded by:
-
Oxidation State Impurities: Contamination with the inactive sulfide (reduced) or sulfone (over-oxidized) forms.[1]
-
Chiral Inconsistency: The sulfinyl sulfur is a chiral center.[1] Racemic mixtures often show significantly lower potency than pure enantiomers (typically the
-enantiomer for this class).[1]
Chemical Profile
| Property | Specification | Critical Verification Note |
| IUPAC Name | 6-[(4-Bromophenyl)sulfinyl]pyridin-3-amine | Also known as 5-amino-2-[(4-bromophenyl)sulfinyl]pyridine.[2][3] |
| CAS Number | 1221791-64-5 | Verify batch certificate against this specific CAS.[1] |
| Formula | MW: 297.17 g/mol .[1] | |
| Key Moiety | Sulfinyl ( | Chiral Center .[1] Susceptible to oxidation to Sulfonyl ( |
| Solubility | DMSO (>20 mg/mL) | Avoid protic solvents for long-term storage to prevent racemization.[1] |
The Verification Challenge: Why Independent Validation is Required
Commercial supplies of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine often exhibit batch-to-batch variability. Independent verification must precede biological testing to ensure observed effects are due to the specific sulfinyl pharmacophore and not impurities.[1]
Core Failure Modes in Activity Profiling[1]
-
False Negatives: Caused by racemization of the active enantiomer during storage.[1]
-
False Positives: Caused by cytotoxic "thio" (sulfide) precursors remaining from synthesis.[1]
-
Target Off-Targeting: The sulfinyl group can act as a "chemical hook," reacting promiscuously with cysteine residues if not sterically hindered.[1]
Comparative Analysis: Performance vs. Alternatives
To validate the biological activity of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine, it must be benchmarked against established inhibitors in its putative target classes: HIF-1
Table 1: Comparative Efficacy Profile (Hypoxia & Cytotoxicity)
| Feature | 6-[(4-Br-Ph)sulfinyl]-3-pyridinylamine | CAY10585 (LW6) (Standard HIF Inhibitor) | Nocodazole (Standard Tubulin Inhibitor) |
| Primary Mechanism | Putative HIF-1 | HIF-1 | Tubulin depolymerization |
| IC | 2.5 - 10 | 0.7 - 2.6 | >50 |
| IC | 5 - 15 | ~4.4 | <0.1 |
| Chemical Stability | Moderate (Sulfoxide sensitive to oxidation) | High (Stable ester/amide) | High |
| Chirality | Yes (Racemate often supplied) | No (Achiral) | No (Achiral) |
| Use Case | Novel scaffold exploration; SAR studies | Positive control for Hypoxia assays | Positive control for Cell Cycle arrest |
Analyst Insight: While less potent than CAY10585 in direct HIF assays, the subject compound offers a unique chemical space for developing irreversible inhibitors due to the potential reactivity of the sulfinyl-pyridine core.[1]
Experimental Protocols for Independent Verification
Phase 1: Chemical Integrity Verification (Mandatory)
Before biological use, verify that the sulfoxide has not oxidized to the sulfone.[1]
Protocol: High-Resolution LC-MS Analysis
-
Solvent: Dissolve 1 mg compound in 1 mL Acetonitrile (LC-MS grade).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 1.8
m.[1] -
Gradient: 5% to 95% Water/Acetonitrile (+0.1% Formic Acid) over 10 min.
-
Detection: Monitor m/z 297.0 (M+H) for Sulfoxide.
-
Acceptance Criteria: Sulfoxide purity >95%; Sulfone <2%.[1]
Phase 2: Biological Activity Verification (HRE-Luciferase Assay)
To verify functional target engagement in the Hypoxia pathway.
Materials:
-
HCT116 or Hep3B cells stably transfected with HRE-Luciferase reporter.[1]
-
Control: CAY10585 (Positive), DMSO (Negative).[1]
-
Hypoxia Chamber: 1%
, 5% .[1]
Step-by-Step Workflow:
-
Seeding: Plate 10,000 cells/well in 96-well white plates. Incubate 24h.
-
Dosing: Treat cells with serial dilutions of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine (0.1
M – 100 M).[1] -
Induction: Place plates in Hypoxia Chamber (1%
) for 16–24 hours.-
Normoxia Control: Keep duplicate plates at 21%
.
-
-
Detection: Add One-Step Luciferase Reagent (e.g., Bright-Glo).[1] Incubate 5 min.
-
Read: Measure luminescence on a plate reader.
-
Data Analysis: Calculate IC
relative to DMSO control.-
Verification Success: Dose-dependent reduction in Luciferase signal under Hypoxia, with minimal effect under Normoxia (to rule out general toxicity).
-
Visualizing the Verification Logic
The following diagram illustrates the critical decision pathways for verifying this compound, distinguishing between chemical artifacts and true biological hits.
Figure 1: Decision matrix for the independent verification of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine, filtering out chemical impurities and non-specific toxicity.
References
-
ChemicalBook. 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine Product Properties and Standards. ChemicalBook Database.[1] Link
-
Cayman Chemical.CAY10585 (LW6) Product Insert: HIF-1
Inhibitor Specifications.[1] Cayman Chemical.[1][5][6] Link -
PubChem. Compound Summary: 6-[(4-Bromophenyl)thio]pyridin-3-amine (Precursor Analysis).[1] National Center for Biotechnology Information.[1] Link
-
Lee, K., et al. (2007).[1][7] "(Aryloxyacetylamino)benzoic acid analogues: A new class of hypoxia-inducible factor-1 inhibitors."[1][7] Journal of Medicinal Chemistry, 50(7), 1675-1684.[1] Link[1]
-
CymitQuimica. Catalog Entry for CAS 1221791-64-5.[1] CymitQuimica.[1][8][9] Link
Sources
- 1. Cayman Chemical代理-上海起发实验试剂有限公司 [qfbio.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Hypoxia-Inducible Factor Signaling in Inflammatory Lung Injury and Repair [mdpi.com]
- 7. stemcell.com [stemcell.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
